Phenylbutazone-13C12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1325559-13-4 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
4-butyl-1,2-di((1,2,3,4,5,6-13C6)cyclohexatrienyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,15+1,16+1 |
InChI Key |
VYMDGNCVAMGZFE-ZDLJAUBWSA-N |
Isomeric SMILES |
CCCCC1C(=O)N(N(C1=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Phenylbutazone-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Phenylbutazone-¹³C₁₂, an isotopically labeled version of the nonsteroidal anti-inflammatory drug (NSAID) Phenylbutazone. Given the absence of a direct published synthesis for Phenylbutazone-¹³C₁₂, this guide outlines a robust, multi-step synthesis based on established and reliable chemical transformations. The inclusion of ¹³C₁₂ in the two phenyl rings of the Phenylbutazone molecule makes it an invaluable internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based bioanalytical assays.
This document details the proposed synthetic route, provides in-depth experimental protocols for each key transformation, presents quantitative data in a clear and comparative format, and includes diagrams to illustrate the synthetic workflow and the drug's mechanism of action.
Proposed Synthetic Pathway for Phenylbutazone-¹³C₁₂
The synthesis of Phenylbutazone-¹³C₁₂ can be strategically divided into three main stages:
-
Synthesis of ¹³C₁₂-labeled 1,2-Diphenylhydrazine: This crucial step introduces the isotopic labels into the core structure. It involves the reduction of commercially available ¹³C₆-Nitrobenzene.
-
Synthesis of Diethyl n-butylmalonate: This precursor provides the butylmalonate backbone of the final molecule.
-
Condensation and Cyclization: The final step involves the condensation of ¹³C₁₂-labeled 1,2-diphenylhydrazine with diethyl n-butylmalonate to yield the target molecule, Phenylbutazone-¹³C₁₂.
The overall synthetic workflow is depicted below:
Experimental Protocols
Synthesis of ¹³C₁₂-1,2-Diphenylhydrazine
This procedure is adapted from a high-yield synthesis of 1,2-diphenylhydrazine from nitrobenzene.[1]
Reaction:
2 x ¹³C₆H₅NO₂ + 5 Zn + 10 NaOH → (¹³C₆H₅)NHNH(¹³C₆H₅) + 5 Na₂ZnO₂ + 4 H₂O
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| ¹³C₆-Nitrobenzene | 129.11 | 32.28 g (0.25 mol) | 0.25 |
| Zinc Powder | 65.38 | 81.73 g (1.25 mol) | 1.25 |
| Sodium Hydroxide | 40.00 | 40.00 g (1.00 mol) | 1.00 |
| Ethanol (95%) | - | 12.8 mL | - |
| Water | - | 19.2 mL | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of sodium hydroxide in a mixture of ethanol and water is prepared.
-
Zinc powder is added to the alkaline solution, and the mixture is heated to reflux.
-
¹³C₆-Nitrobenzene is added dropwise to the refluxing mixture over a period of 1.5 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.
-
The hot solution is filtered to remove unreacted zinc and zinc oxide.
-
The filtrate is cooled, and the precipitated ¹³C₁₂-1,2-diphenylhydrazine is collected by filtration.
-
The crude product is washed with cold water and can be recrystallized from ethanol to afford the pure product.
Expected Yield: ~90%
Synthesis of Diethyl n-butylmalonate
This classic procedure is adapted from Organic Syntheses, a reliable source for organic chemistry preparations.[2]
Reaction:
CH₂(COOC₂H₅)₂ + C₄H₉Br + NaOC₂H₅ → C₄H₉CH(COOC₂H₅)₂ + NaBr + C₂H₅OH
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 825 g (5.15 mol) | 5.15 |
| n-Butyl bromide | 137.02 | 685 g (5.00 mol) | 5.00 |
| Sodium | 22.99 | 115 g (5.00 g-atom) | 5.00 |
| Absolute Ethanol | - | 2.5 L | - |
Procedure:
-
In a flask equipped with a reflux condenser, sodium ethoxide is prepared by gradually adding clean sodium pieces to absolute ethanol.
-
The resulting sodium ethoxide solution is stirred and cooled to approximately 50°C.
-
Diethyl malonate is added slowly to the sodium ethoxide solution.
-
n-Butyl bromide is then added gradually to the clear solution. The reaction is exothermic and may require cooling.
-
The reaction mixture is refluxed until it is neutral to moist litmus paper (approximately 2 hours).
-
Ethanol is distilled off from the reaction mixture.
-
The residue is treated with water, and the upper layer of diethyl n-butylmalonate is separated.
-
The crude product is purified by vacuum distillation, collecting the fraction boiling at 130-135°C at 20 mmHg.
Expected Yield: 77-80%
Condensation of ¹³C₁₂-1,2-Diphenylhydrazine and Diethyl n-butylmalonate
This final step involves the base-catalyzed condensation and cyclization of the two precursors to form the pyrazolidinedione ring of Phenylbutazone.[3]
Reaction:
(¹³C₆H₅)NHNH(¹³C₆H₅) + C₄H₉CH(COOC₂H₅)₂ --(NaOC₂H₅, Heat)--> Phenylbutazone-¹³C₁₂ + 2 C₂H₅OH
Materials:
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| ¹³C₁₂-1,2-Diphenylhydrazine | 196.18 | 1.0 equivalent |
| Diethyl n-butylmalonate | 216.28 | 1.0-1.1 equivalents |
| Sodium Ethoxide | 68.05 | 1.0-1.1 equivalents |
| Anhydrous Toluene or Xylene | - | Solvent |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, ¹³C₁₂-1,2-diphenylhydrazine and diethyl n-butylmalonate are dissolved in an anhydrous solvent such as toluene or xylene.
-
Sodium ethoxide is added to the solution.
-
The reaction mixture is heated to reflux (approximately 120-150°C) for several hours (e.g., 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water, and the pH is adjusted to acidic (e.g., with HCl) to precipitate the product.
-
The crude Phenylbutazone-¹³C₁₂ is collected by filtration, washed with water, and dried.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.
Expected Yield: Good yields are reported for this type of condensation.
Quantitative Data Summary
| Synthesis Step | Starting Material(s) | Key Reagents | Product | Reported Yield | Purity |
| 1 | ¹³C₆-Nitrobenzene | Zn, NaOH, Ethanol/H₂O | ¹³C₁₂-1,2-Diphenylhydrazine | ~90%[1] | Recrystallized |
| 2 | Diethyl malonate, n-Butyl bromide | Na, Absolute Ethanol | Diethyl n-butylmalonate | 77-80%[2] | >99% (by distillation) |
| 3 | ¹³C₁₂-1,2-Diphenylhydrazine, Diethyl n-butylmalonate | Sodium Ethoxide | Phenylbutazone-¹³C₁₂ | Good (unspecified)[3] | Recrystallized |
Mechanism of Action of Phenylbutazone
Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking the action of COX enzymes, Phenylbutazone reduces the production of these pro-inflammatory prostaglandins.[5]
The signaling pathway illustrating the mechanism of action of Phenylbutazone is shown below:
Conclusion
The synthesis of Phenylbutazone-¹³C₁₂ is a multi-step process that is achievable through well-established organic reactions. By utilizing ¹³C₆-labeled nitrobenzene as the starting material for one of the key precursors, the desired ¹³C₁₂-isotopologue can be efficiently prepared. The detailed protocols provided in this guide, based on reliable literature sources, offer a clear pathway for researchers and drug development professionals to synthesize this important analytical standard. The availability of Phenylbutazone-¹³C₁₂ will facilitate more accurate and reliable quantification of Phenylbutazone in various biological matrices, supporting further research into its pharmacology and toxicology.
References
- 1. Research on the Synthesis of 1,2-Diphenylhydrazine | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Phenylbutazone-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phenylbutazone-¹³C₁₂, a stable isotope-labeled internal standard crucial for the accurate quantification of Phenylbutazone in complex biological matrices. This document details its chemical properties, the mechanism of action of its parent compound, metabolic pathways, and detailed experimental protocols for its application in analytical toxicology and pharmaceutical research.
Core Compound Properties
Phenylbutazone-¹³C₁₂ is the ¹³C₁₂-labeled analogue of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID).[1] The incorporation of twelve ¹³C atoms into the two phenyl rings provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.[2]
| Property | Value | Citation(s) |
| Molecular Weight | 320.29 g/mol | [1][2] |
| Molecular Formula | C₇¹³C₁₂H₂₀N₂O₂ | [2] |
| CAS Number | 1325559-13-4 | [1] |
| Parent Compound | Phenylbutazone (CAS: 50-33-9) | [3] |
| Synonym | 4-Butyl-1,2-diphenyl-¹³C₁₂-pyrazolidine-3,5-dione | |
| Applications | Internal standard for forensics, toxicology, and pharmaceutical analysis |
Mechanism of Action of Phenylbutazone
The therapeutic and physiological effects of Phenylbutazone are attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes.[4][5] By blocking both COX-1 and COX-2, Phenylbutazone prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6]
The primary mechanism involves the inactivation of prostaglandin H synthase and prostacyclin synthase.[3][7] This reduction in prostaglandin synthesis leads to diminished inflammation, providing analgesic and antipyretic effects.[4][6] While effective, the non-selective inhibition of COX-1, which is involved in protecting the gastrointestinal mucosa and maintaining renal blood flow, can lead to adverse side effects.[4][5]
Metabolism and Excretion
Phenylbutazone is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[5][8] The rate of this hepatic metabolism is the primary determinant of the drug's plasma half-life.[6] Key metabolites include oxyphenbutazone and gamma-hydroxyoxyphenbutazone.[6][9] In humans, a major biotransformation pathway is C-glucuronidation, whereas in species like rats and dogs, hydroxylation is predominant.[8] The metabolites are subsequently excreted via urine and feces.[5][8]
Application in Quantitative Analysis
Phenylbutazone-¹³C₁₂ is indispensable for the reliable quantification of Phenylbutazone residues in various biological samples, including muscle tissue, plasma, and urine.[10][11] Its use as an internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Mass Spectrometry Data
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analysis.[10][12] The following table summarizes typical mass transitions used in Selected Reaction Monitoring (SRM) mode with negative electrospray ionization (ESI-).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Citation(s) |
| Phenylbutazone | 307.2 | 131.1 | Quantification | [10] |
| Phenylbutazone | 307.2 | 92.0 | Confirmation | [10] |
| Oxyphenbutazone | 323.0 | 134.0 | Quantification | [10] |
| Phenylbutazone-¹³C₁₂ | 319.2 | 98.1 | Internal Std. | [10] |
| *Transition used for quantification |
Method Performance
Validated LC-MS/MS methods utilizing Phenylbutazone-¹³C₁₂ demonstrate high sensitivity and reproducibility.
| Parameter | Value | Matrix | Citation(s) |
| Limit of Detection (LOD) | 0.8 µg/kg | Horse Meat | [12] |
| Limit of Quantification (LOQ) | 2.0 µg/kg | Horse Meat | [12] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | Equine Plasma | [11] |
| Linearity Range | 0.05 - 20 µg/mL | Equine Plasma | [11] |
| Extraction Recovery | >80% | Equine Plasma | [11] |
Experimental Protocols
Protocol: Analysis of Phenylbutazone in Equine Muscle by LC-MS/MS
This protocol is a synthesized example based on established methodologies for the extraction and quantification of Phenylbutazone from tissue samples using Phenylbutazone-¹³C₁₂ as an internal standard.[10][13]
1. Sample Preparation and Extraction:
-
Homogenize 1 g of muscle tissue.
-
Spike the sample with 50 µL of Phenylbutazone-¹³C₁₂ internal standard working solution (e.g., 0.1 ng/µL).[10]
-
Allow to equilibrate for 10 minutes.
-
Add 2 mL of sodium acetate and L-ascorbic acid buffer (pH 4.5) and vortex vigorously.[10]
-
Add 5 mL of acetonitrile, shake for 10 minutes, and centrifuge at 4,750 rpm for 10 minutes.[10]
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge (e.g., Bond Elut C18, 500 mg).[10]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interferences (specific wash solvents will depend on the exact SPE sorbent and matrix).
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.[12]
3. Reconstitution and Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 90:10 acetonitrile/methanol).[10]
-
Filter the final extract through a 0.2 µm syringe filter.[10]
-
Inject the sample into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (e.g., ACE Excel C18-PFP, 150 x 3 mm, 3 µm).[10]
-
Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% acetic acid and acetonitrile/water (90:10) with 0.1% acetic acid.[10]
-
Ionization: Negative Electrospray Ionization (ESI-).[10]
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
References
- 1. labshake.com [labshake.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 6. madbarn.com [madbarn.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The biotransformation of phenylbutazone (Butazolidin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 10. aesan.gob.es [aesan.gob.es]
- 11. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cgfarad.ca [cgfarad.ca]
Commercial Suppliers and Technical Guide for Phenylbutazone-13C12
For researchers, scientists, and drug development professionals utilizing Phenylbutazone-13C12, this guide provides an in-depth overview of its commercial availability, technical specifications, and applications. This compound serves as a critical internal standard for the quantitative analysis of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), in various biological matrices. Its use is essential for accurate and reliable results in pharmacokinetic, metabolic, and residue analysis studies.
Commercial Availability
This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds and analytical standards. The primary commercial sources identified are:
-
Sigma-Aldrich (VETRANAL®) : Offers Phenylbutazone-(diphenyl-13C12) as an analytical standard.[1]
-
MedchemExpress : Provides this compound for research purposes.
-
BOC Sciences : Lists Phenylbutazone-[13C12] among its available products.
These suppliers typically provide the compound in neat form and offer various quantities to suit different research needs.
Technical Data
The following table summarizes the key quantitative data for this compound, compiled from supplier specifications.
| Property | Value | Source |
| Chemical Name | 4-Butyl-1,2-diphenyl-13C12-pyrazolidine-3,5-dione | Sigma-Aldrich |
| CAS Number | 1325559-13-4 | Sigma-Aldrich[1], MedchemExpress |
| Molecular Formula | 13C12C7H20N2O2 | Sigma-Aldrich[1] |
| Molecular Weight | 320.29 g/mol | Sigma-Aldrich[1] |
| Mass Shift | M+12 | Sigma-Aldrich[1] |
| Purity | Analytical Standard Grade | Sigma-Aldrich[1] |
| Format | Neat | Sigma-Aldrich[1] |
Mechanism of Action of Phenylbutazone
Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates this signaling pathway.
Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Phenylbutazone. Below is a representative experimental protocol synthesized from established methods for the analysis of Phenylbutazone in biological matrices.
Objective: To quantify the concentration of Phenylbutazone in an equine plasma sample using this compound as an internal standard.
Materials:
-
Phenylbutazone analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Equine plasma sample
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Phenylbutazone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Phenylbutazone by serial dilution of the stock solution with a mixture of water and methanol.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 1 mL of the equine plasma sample, add a known amount of the this compound internal standard working solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for both Phenylbutazone and this compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Phenylbutazone to the peak area of this compound against the concentration of the Phenylbutazone working standards.
-
Determine the concentration of Phenylbutazone in the plasma sample by interpolating its peak area ratio on the calibration curve.
-
The following diagram illustrates the general experimental workflow for using this compound as an internal standard.
Logical Relationship for Quantification
The core principle behind using an isotopically labeled internal standard is that it behaves chemically and physically identically to the analyte of interest during sample preparation and analysis, but is distinguishable by its mass. This allows for the correction of any sample loss during extraction and any variations in instrument response. The logical relationship for quantification is based on the consistency of the peak area ratio between the analyte and the internal standard.
References
Phenylbutazone-13C12 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phenylbutazone-13C12, a stable isotope-labeled internal standard for the quantification of Phenylbutazone. This document outlines its analytical applications, relevant experimental protocols, and the biological pathways associated with Phenylbutazone.
Quantitative Data for Analytical Applications
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Phenylbutazone in various biological matrices. The following tables summarize key parameters for its use in analytical methods.
Table 1: Mass Spectrometric Parameters for Phenylbutazone and this compound
| Compound | Parent Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Polarity |
| Phenylbutazone | 307.2 | 131.1 | 92.0 | Negative |
| This compound | 319.2 | 98.1 | - | Negative |
Data compiled from publicly available analytical methods.[1]
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | Reversed-phase C18-PFP (150 x 3 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/water (90:10) with 0.1% acetic acid |
| Flow Rate | 400 µL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Source Temperature | 400 °C |
| Ion Spray Voltage | -4.5 kV |
These are typical parameters and may require optimization for specific instrumentation and matrices.[1]
Experimental Protocols
The following protocols describe the typical use of this compound in the analysis of biological samples.
1. Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of Phenylbutazone and this compound in an acetonitrile/methanol (90:10) mixture at a concentration of 400 ng/µL.[1] Store these solutions at -20°C.[1][2]
-
Intermediate Solutions: Prepare intermediate solutions from the stock solutions. For instance, a mixture of Phenylbutazone and its metabolite Oxyphenbutazone can be prepared at concentrations of 1 and 10 ng/µL.[1] An intermediate solution of this compound can be prepared at a concentration of 2 ng/µL.[1]
-
Working Solutions: Prepare working standard solutions by diluting the intermediate solutions. For example, create a working mixture with concentrations of 0.04, 0.1, and 0.5 ng/µL, while the internal standard working solution is maintained at 0.1 ng/µL.[1]
2. Sample Preparation: Extraction from Horse Muscle
-
Add 50 µL of the this compound internal standard working solution to 1 g of homogenized muscle sample.[1]
-
After 10 minutes, add 2 mL of sodium acetate and L-ascorbic acid buffer (pH 4.5) and shake vigorously.[1]
-
Add 5 mL of acetonitrile, shake for 10 minutes, and then centrifuge.[1]
-
Collect the supernatant.[1]
-
Repeat the extraction with another 2.5 mL of n-hexane and remove the upper layer.[1]
-
Evaporate the lower layer to approximately 2 mL.[1]
-
Add 8 mL of 0.02 M L-ascorbic acid.[1]
-
Perform solid-phase extraction (SPE) using a C18 cartridge.[1]
-
Elute the analyte and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.[2]
Signaling and Metabolic Pathways
Mechanism of Action
Phenylbutazone is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4][5] These enzymes are crucial for the synthesis of prostaglandins from arachidonic acid.[5] Prostaglandins are key mediators of inflammation, pain, and fever.[3][4] By blocking COX enzymes, Phenylbutazone reduces prostaglandin production, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3][5]
Caption: Phenylbutazone's inhibition of COX enzymes.
Metabolism
Phenylbutazone undergoes extensive hepatic metabolism. The primary metabolic pathway involves hydroxylation to form active metabolites, mainly Oxyphenbutazone.[6][7] Another metabolite, gamma-hydroxy phenylbutazone, is also formed through aliphatic hydroxylation.[6] These metabolites are then further conjugated and excreted.[5]
Caption: Metabolic pathway of Phenylbutazone.
Experimental Workflow
The general workflow for the analysis of Phenylbutazone in biological samples using this compound as an internal standard is depicted below.
Caption: General workflow for Phenylbutazone analysis.
References
- 1. aesan.gob.es [aesan.gob.es]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 6. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
Isotopic Purity of Phenylbutazone-¹³C₁₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity of Phenylbutazone-¹³C₁₂. Phenylbutazone-¹³C₁₂ is the stable isotope-labeled counterpart of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). Due to its identical chemical properties and distinct mass, it serves as an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] The accuracy of such studies is fundamentally reliant on the isotopic and chemical purity of the labeled standard. This document outlines the analytical techniques and data interpretation required to verify the quality of Phenylbutazone-¹³C₁₂.
Data Presentation: Isotopic Purity and Chemical Purity Specifications
The comprehensive characterization of Phenylbutazone-¹³C₁₂ involves quantifying its isotopic enrichment and overall chemical purity. The following table illustrates the typical data and specifications for a high-quality standard. Note: This data is representative and serves as an example of a certificate of analysis.
| Parameter | Specification | Method of Determination |
| Chemical Purity | ≥ 98% | HPLC, ¹H-NMR |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | High-Resolution Mass Spectrometry (HRMS) |
| Relative Abundance of M+12 | > 95% | High-Resolution Mass Spectrometry (HRMS) |
| Relative Abundance of M+11 | < 5% | High-Resolution Mass Spectrometry (HRMS) |
| Relative Abundance of M+10 | < 1% | High-Resolution Mass Spectrometry (HRMS) |
| Unlabeled Phenylbutazone | < 0.5% | High-Resolution Mass Spectrometry (HRMS) |
Experimental Protocols
The determination of isotopic purity relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Analysis
HRMS is the definitive technique for quantifying the distribution of isotopologues in a labeled compound. It distinguishes between the fully labeled Phenylbutazone-¹³C₁₂ and any partially labeled or unlabeled species.
Methodology:
-
Sample Preparation: A stock solution of Phenylbutazone-¹³C₁₂ is prepared by accurately weighing the standard and dissolving it in a suitable solvent like methanol to a concentration of 1 mg/mL.[3][4] This is further diluted to a working concentration (e.g., 1 µg/mL) for direct infusion or LC-MS analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, which is effective for Phenylbutazone.[2]
-
Ionization Mode: Heated Electrospray (HESI), Negative Ion Mode[3]
-
Scan Type: Full scan with high resolution (> 60,000 FWHM)
-
Mass Range: m/z 300-350 to encompass all expected isotopologues.
-
-
Data Analysis:
-
The mass spectrum of the Phenylbutazone-¹³C₁₂ is acquired.
-
The peak corresponding to the fully labeled molecule ([¹³C₁₂]-Phenylbutazone) and any other isotopologues (e.g., [¹³C₁₁], [¹³C₁₀], and unlabeled Phenylbutazone) are identified.
-
The isotopic enrichment is calculated by determining the relative intensity of the fully labeled peak compared to the sum of the intensities of all Phenylbutazone-related peaks.[5] Corrections for the natural isotopic abundance of other elements (N, O, H) in the molecule are applied to refine the calculation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity
While ¹H-NMR is used to confirm the chemical structure and assess overall chemical purity, ¹³C-NMR is invaluable for confirming the positions of the ¹³C labels.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of Phenylbutazone-¹³C₁₂ is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹³C spectrum.
-
Experiment: A quantitative ¹³C experiment with ¹H decoupling is performed.
-
Key Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei is crucial for accurate signal integration.
-
-
Data Interpretation:
-
The ¹³C-NMR spectrum of Phenylbutazone-¹³C₁₂ will show significantly enhanced signals for the twelve carbon atoms in the two phenyl rings, confirming the labeling positions.[6][7]
-
The signals for the unlabeled butyl chain carbons will have a much lower intensity, corresponding to the natural abundance of ¹³C (approximately 1.1%).[8]
-
By comparing the integrals of the labeled and unlabeled carbon signals, the isotopic enrichment can be estimated. The absence of unexpected signals confirms the chemical purity.
-
Visualizations
Workflow for Isotopic Purity Determination
Caption: Experimental workflow for determining the isotopic purity of Phenylbutazone-¹³C₁₂.
Logical Diagram for Mass Spectrometry Data Interpretation
Caption: Logical flow for interpreting mass spectrometry data to determine isotopic purity.
References
- 1. researchgate.net [researchgate.net]
- 2. aesan.gob.es [aesan.gob.es]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Phenylbutazone(50-33-9) 1H NMR spectrum [chemicalbook.com]
- 7. Determination of phenylbutazone in tablets by nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
An In-depth Technical Guide to the Stability and Storage of Phenylbutazone-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Phenylbutazone-¹³C₁₂. The information is curated for professionals in research, scientific, and drug development fields to ensure the integrity and reliability of this isotopically labeled compound in experimental and analytical applications.
Introduction
Phenylbutazone-¹³C₁₂, the ¹³C₁₂ labeled version of Phenylbutazone, is a critical internal standard for quantitative analysis in various stages of drug development and research. Its structural similarity and mass difference from the unlabeled drug make it an ideal tool for mass spectrometry-based assays. The stability of this labeled compound is paramount to ensure accurate and reproducible results. This guide outlines the known stability profile of Phenylbutazone-¹³C₁₂, recommended storage conditions, and protocols for stability assessment based on established international guidelines.
Recommended Storage Conditions
The stability of Phenylbutazone-¹³C₁₂ is dependent on its physical state (solid or in solution) and the environmental conditions to which it is exposed.
Solid State Storage
As a solid, Phenylbutazone-¹³C₁₂ is relatively stable.[1] However, to minimize potential degradation, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | To slow down potential solid-state degradation reactions. |
| Light | Protected from light (e.g., in an amber vial) | Phenylbutazone is known to be susceptible to photodegradation.[2] |
| Moisture | Sealed container, stored in a desiccator | To prevent hydrolysis. Phenylbutazone undergoes aqueous decomposition.[1] |
Solution Storage
The stability of Phenylbutazone-¹³C₁₂ in solution is less robust than in its solid form and is highly dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Duration | Reference |
| Methanol (Stock Solution) | -20°C | Up to 12 months | |
| Methanol (Working Solution) | -20°C | Up to 6 months | |
| DMSO (Stock Solution) | -80°C | Up to 6 months | [3] |
| DMSO (Stock Solution) | -20°C | Up to 1 month | [3] |
Note: Aqueous solutions of Phenylbutazone are not recommended for storage beyond one day due to the risk of hydrolysis.[4][5]
Stability Profile and Degradation Pathways
While specific quantitative stability data for Phenylbutazone-¹³C₁₂ is not extensively published, the degradation pathways can be inferred from studies on unlabeled Phenylbutazone. The primary degradation routes are hydrolysis, oxidation, and photolysis.[1]
Hydrolytic Degradation
Phenylbutazone is susceptible to hydrolysis, which involves the cleavage of the pyrazolidine-3,5-dione ring. This process is influenced by pH.
Oxidative Degradation
Oxidation is a significant degradation pathway for Phenylbutazone, potentially initiated by atmospheric oxygen, peroxides, or metal ions. Oxidative stress can lead to the formation of various degradation products.[6]
Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of Phenylbutazone.[2] This is a critical factor to consider during handling and storage, especially for solutions.
A diagram illustrating the potential degradation pathways is provided below.
Experimental Protocols for Stability Assessment
To perform a comprehensive stability assessment of Phenylbutazone-¹³C₁₂, a series of studies based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B should be conducted.[7][8] A general workflow for such a study is presented below.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Dissolve Phenylbutazone-¹³C₁₂ in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve Phenylbutazone-¹³C₁₂ in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Oxidation | Dissolve Phenylbutazone-¹³C₁₂ in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours. |
| Thermal Degradation | Expose solid Phenylbutazone-¹³C₁₂ to 105°C for 24-48 hours. |
| Photostability | Expose solid Phenylbutazone-¹³C₁₂ and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light. |
Long-Term and Accelerated Stability Studies
These studies are performed to evaluate the stability of Phenylbutazone-¹³C₁₂ under recommended and exaggerated storage conditions to determine its shelf-life.
| Study Type | Storage Conditions | Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for the accurate assessment of Phenylbutazone-¹³C₁₂ stability. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a mass spectrometer (MS) is recommended.
Key characteristics of the method should include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Ensuring the stability of Phenylbutazone-¹³C₁₂ is critical for its effective use as an internal standard in quantitative analytical methods. By adhering to the recommended storage conditions and implementing robust stability testing protocols, researchers and drug development professionals can maintain the integrity of this essential compound, leading to more reliable and accurate scientific data. This guide provides a framework for understanding and assessing the stability of Phenylbutazone-¹³C₁₂, based on current scientific literature and regulatory guidelines.
References
- 1. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Orally administered phenylbutazone causes oxidative stress in the equine gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Unseen Compensator: A Technical Guide to Phenylbutazone-¹³C₁₂ as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of Phenylbutazone-¹³C₁₂ as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry (IDMS), this stable isotope-labeled compound provides a robust and accurate method for the quantification of Phenylbutazone in complex biological matrices. This document will detail the underlying principles, provide exemplary experimental protocols, and present quantitative data to illustrate the efficacy of this approach.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of an isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry.[1] Phenylbutazone-¹³C₁₂, in which twelve ¹²C atoms are replaced with ¹³C atoms, is an ideal internal standard for the analysis of Phenylbutazone. The key to its effectiveness lies in its near-identical physicochemical properties to the unlabeled analyte of interest.[2][3]
Mechanism of Action:
-
Chemical and Physical Mimicry: Phenylbutazone-¹³C₁₂ and the native Phenylbutazone exhibit virtually identical chromatographic retention times, extraction efficiencies, and ionization responses in the mass spectrometer.[2]
-
Compensation for Variability: A known amount of Phenylbutazone-¹³C₁₂ is spiked into the biological sample at the earliest stage of the sample preparation process.[1] Consequently, any loss of analyte during extraction, sample handling, or due to instrument variability will be mirrored by a proportional loss of the internal standard.
-
Ratio-Based Quantification: The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The quantification is not based on the absolute signal intensity of the analyte, which can be prone to fluctuations, but on the ratio of the analyte's signal to the signal of the known amount of the internal standard.[3] This ratio remains constant throughout the analytical process, ensuring high precision and accuracy.[2]
-
Mitigation of Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[4] Since Phenylbutazone-¹³C₁₂ co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects.[1] By calculating the analyte/internal standard ratio, these effects are effectively normalized.[1][4]
Experimental Workflow and Protocols
The following sections provide a generalized experimental workflow and a detailed protocol for the analysis of Phenylbutazone in biological matrices using Phenylbutazone-¹³C₁₂ as an internal standard.
Generalized Experimental Workflow
The workflow for a typical bioanalytical method using Phenylbutazone-¹³C₁₂ is illustrated in the diagram below.
References
Methodological & Application
Application Notes and Protocols for the Use of Phenylbutazone-¹³C₁₂ as an Internal Standard
Introduction
Phenylbutazone-¹³C₁₂ is the stable isotope-labeled form of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Due to its chemical and physical similarity to the unlabeled analyte, Phenylbutazone-¹³C₁₂ serves as an excellent internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] Its use helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical results.[5] These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenylbutazone-¹³C₁₂ as an internal standard in the analysis of Phenylbutazone and its metabolites in various biological matrices.
Core Applications
The primary application of Phenylbutazone-¹³C₁₂ is in the quantitative determination of Phenylbutazone and its major metabolite, Oxyphenbutazone, in biological samples. This is crucial in several fields:
-
Veterinary Drug Testing: Monitoring Phenylbutazone levels in performance animals, such as racehorses, to ensure compliance with regulations.[5][6]
-
Food Safety: Detecting and quantifying Phenylbutazone residues in animal-derived food products, like horse meat, to prevent its entry into the human food chain.[3][4]
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Phenylbutazone in various species.[7][8]
-
Clinical and Forensic Toxicology: Determining Phenylbutazone concentrations in biological fluids for clinical diagnostics and forensic investigations.[2]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods using Phenylbutazone-¹³C₁₂ as an internal standard.
Table 1: Method Performance for Phenylbutazone Analysis in Horse Meat
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | < 5 µg/kg | [4] |
| Limit of Detection (LOD) | Not Specified | |
| Linearity Range | 0–30 µg/kg | [4] |
| Correlation Coefficient (r²) | 0.9941 | [4] |
| Accuracy (Recovery) | Not Specified | |
| Precision (Repeatability) | Not Specified |
Table 2: Method Performance for Phenylbutazone and Oxyphenbutazone Analysis in Equine Plasma
| Parameter | Phenylbutazone | Oxyphenbutazone | Reference |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.05 µg/mL | [5] |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | [5] |
| Linearity Range | 0.05–20 µg/mL | 0.05–20 µg/mL | [5] |
| Correlation Coefficient (r²) | >0.995 | >0.995 | [5] |
| Accuracy (Bias %) | Within 80-120% | Within 80-120% | [5] |
| Precision (CV %) | < 15% | < 15% | [5] |
| Extraction Recovery | > 80% | > 80% | [5] |
Table 3: Method Performance for Phenylbutazone and Oxyphenbutazone Analysis in Equine Tissues (Muscle, Kidney, Liver)
| Parameter | Phenylbutazone | Oxyphenbutazone | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/g | 0.5 ng/g | [6] |
| Limit of Detection (LOD) | Not Specified | Not Specified | |
| Linearity Range | Not Specified | Not Specified | |
| Correlation Coefficient (r²) | Not Specified | Not Specified | |
| Accuracy (Recovery) | Not Specified | Not Specified | |
| Precision (Repeatability) | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for the analysis of Phenylbutazone using Phenylbutazone-¹³C₁₂ as an internal standard in different biological matrices.
Protocol 1: Analysis of Phenylbutazone in Horse Meat
This protocol is adapted from a validated method for the determination of Phenylbutazone in horse meat by LC-MS/MS.[4]
1. Materials and Reagents
-
Phenylbutazone analytical standard
-
Phenylbutazone-¹³C₁₂ internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Acetate buffer (pH 4.5)
-
β-glucuronidase
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Phenylbutazone and Phenylbutazone-¹³C₁₂ by dissolving the appropriate amount of standard in methanol. Store at -20°C.[4]
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare working standards. Store at -20°C.[4]
-
Spiking Solutions: Prepare spiking solutions of Phenylbutazone (e.g., 200 µg/L) and Phenylbutazone-¹³C₁₂ (e.g., 1000 µg/L) by diluting the working standards with methanol.[4]
3. Sample Preparation
-
Weigh 2 g of homogenized horse meat into a centrifuge tube.
-
Add a known amount of Phenylbutazone-¹³C₁₂ internal standard solution (e.g., to achieve a final concentration of 20 ppb).[4]
-
Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.[4]
-
Vortex the sample and incubate for 1 hour at 37°C.[4]
-
After cooling, add 10 mL of acetonitrile, shake vigorously, and centrifuge.
-
Collect the supernatant. Repeat the extraction with another 5 mL of acetonitrile and combine the supernatants.[4]
-
The supernatant can be further cleaned up using a silica cartridge.[4]
-
Evaporate the extract to approximately 4 mL and apply it to a pre-conditioned C18 SPE cartridge.[4]
-
Wash the cartridge and elute the analyte with 4 mL of acetonitrile.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in 500 µL of the initial mobile phase and filter before injection.[4]
4. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium formate in water, pH 3.9) and mobile phase B (e.g., acetonitrile or methanol).[6][9]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in negative ion mode.[4]
-
Scan Type: Selected Reaction Monitoring (SRM).[4]
Table 4: Example SRM Transitions for Phenylbutazone and Phenylbutazone-¹³C₁₂
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Phenylbutazone | 307.2 | 160.1 | 263.1 |
| Phenylbutazone-¹³C₁₂ | 319.2 | 167.1 | 275.1 |
(Note: Specific m/z values may vary slightly depending on the instrument and source conditions. It is essential to optimize these parameters.)
Protocol 2: Analysis of Phenylbutazone in Equine Plasma
This protocol is based on a method for the screening, quantification, and confirmation of Phenylbutazone and Oxyphenbutazone in equine plasma.[5]
1. Materials and Reagents
-
Phenylbutazone and Oxyphenbutazone analytical standards
-
Phenylbutazone-¹³C₁₂ or a deuterated analog (e.g., d9-phenylbutazone) as internal standard
-
Reagents for liquid-liquid extraction (e.g., ethyl acetate)
-
Reversed-phase HPLC column
2. Sample Preparation
-
Pipette a known volume of equine plasma into a test tube.
-
Add the internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Separation: Reversed-phase liquid chromatography.
-
Detection: Tandem mass spectrometry with selected reaction monitoring (SRM) in negative electrospray ionization mode.[5]
Visualizations
Experimental Workflow for Phenylbutazone Analysis
Caption: Workflow for Phenylbutazone analysis using an internal standard.
Logical Relationship of Internal Standard Method
Caption: Principle of internal standard quantification.
Conclusion
Phenylbutazone-¹³C₁₂ is a reliable and effective internal standard for the quantification of Phenylbutazone in a variety of biological matrices. Its use in conjunction with LC-MS/MS provides high sensitivity, specificity, and accuracy, making it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and data presented here offer a solid foundation for the development and validation of analytical methods for Phenylbutazone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylbutazone-(diphenyl-13C12) VETRANAL , analytical standard 1325559-13-4 [sigmaaldrich.com]
- 3. aesan.gob.es [aesan.gob.es]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. cgfarad.ca [cgfarad.ca]
- 7. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacokinetics of phenylbutazone in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cgfarad.ca [cgfarad.ca]
Application Note & Protocol: Quantitative Analysis of Phenylbutazone using Phenylbutazone-13C12 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties.[1][2][3] Its use in animals intended for human consumption is prohibited due to potential adverse health effects in humans.[4][5] Consequently, sensitive and accurate analytical methods are required for the detection and quantification of phenylbutazone residues in various biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of phenylbutazone and its metabolites due to its high sensitivity and specificity.[6] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices, as it effectively compensates for variations in sample preparation and instrumental analysis.[7][8][9][10] Phenylbutazone-13C12, a stable isotope-labeled analog of phenylbutazone, serves as an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the analyte but is distinguishable by its mass-to-charge ratio.[9][11]
This document provides detailed application notes and protocols for the quantitative analysis of phenylbutazone in biological matrices using this compound as an internal standard with LC-MS/MS.
Principle of the Method
The method involves the extraction of phenylbutazone and the this compound internal standard from the sample matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, which allows for accurate determination of the analyte concentration.
Quantitative Data Summary
The use of this compound as an internal standard in LC-MS/MS analysis of phenylbutazone provides excellent linearity, accuracy, and precision. The following table summarizes the quantitative performance data from various studies.
| Parameter | Matrix | Value | Reference |
| Linearity (r²) | Equine Plasma | > 0.995 | [12] |
| Horse Meat | 0.997 | [13] | |
| Limit of Quantification (LOQ) | Equine Tissues | 0.5 ng/g | [1][14][15] |
| Equine Serum | 1.0 ng/mL | [1][14][15] | |
| Horse Meat | < 5 µg/kg | [4] | |
| Accuracy (Recovery) | Horse Meat | 95.6 - 103.9% | [4] |
| Precision (%RSD) | Horse Meat (Day-to-day) | 9.8% | [4] |
Experimental Protocols
Sample Preparation: Extraction from Horse Meat
This protocol is adapted from a validated method for the determination of phenylbutazone in horse meat.[4]
Reagents and Materials:
-
Homogenized horse meat sample
-
This compound internal standard solution
-
Acetate buffer (pH 4.5)
-
β-glucuronidase
-
Acetonitrile (ACN)
-
Thermo Scientific™ HyperSep™ Silica (2 g) cartridge
-
C18 SPE cartridge
-
Mobile phase for reconstitution
Procedure:
-
Weigh 2 g of homogenized horse meat into a 15 mL centrifuge tube.
-
Add a known amount of this compound internal standard (e.g., 20 ppb).
-
Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.
-
Vortex the sample and incubate for 1 hour at 37 °C.
-
Cool the sample and add 10 mL of ACN; shake vigorously.
-
Centrifuge the sample at 4500 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction with 5 mL of ACN, centrifuge, and combine the supernatants.
-
Pass the supernatant through a HyperSep™ Silica cartridge for defatting.
-
Blow down the extract to approximately 4 mL and apply it onto a pre-conditioned C18 SPE cartridge.
-
Elute the analyte with 4 mL of ACN and evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase and filter through a 0.2 µm PTFE filter before LC-MS/MS analysis.[4]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: Agilent Poroshell 2.1 µm, 2.1 × 50 mm or equivalent
-
Mobile Phase A: 5 mM Ammonium formate, pH 3.9
-
Mobile Phase B: Methanol
-
Gradient:
-
0-3 min: 10% to 50% B
-
3-10 min: 50% B
-
10-10.5 min: 50% to 90% B
-
10.5-11.5 min: 90% B
-
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Heated Electrospray (HESI), Negative Ion Mode
-
Spray Voltage: 2500 V
-
Vaporizer Temperature: 320 °C
-
Capillary Temperature: 310 °C
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Phenylbutazone: Precursor Ion -> Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
This compound: Precursor Ion -> Product Ion (Quantifier)
-
Note: The specific SRM transitions, collision energies, and other MS parameters should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of phenylbutazone.
Phenylbutazone Mechanism of Action
Caption: Phenylbutazone's mechanism of action via COX inhibition.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and reliable method for the quantification of phenylbutazone in various biological matrices. The detailed protocols and data presented in this application note can be adapted by researchers and analytical scientists for routine monitoring, pharmacokinetic studies, and regulatory compliance. The inherent advantages of stable isotope dilution, including compensation for matrix effects and procedural losses, ensure the highest quality data for critical applications in drug development and food safety.
References
- 1. cgfarad.ca [cgfarad.ca]
- 2. cgfarad.ca [cgfarad.ca]
- 3. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. aesan.gob.es [aesan.gob.es]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. academic.oup.com [academic.oup.com]
- 15. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Phenylbutazone in Biological Matrices using ¹³C₁₂-Phenylbutazone Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties. Accurate quantification of Phenylbutazone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as ¹³C₁₂-Phenylbutazone, is the gold standard for achieving high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for sample preparation of various biological matrices for the quantification of Phenylbutazone using ¹³C₁₂-Phenylbutazone as an internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of Phenylbutazone in biological matrices using an isotope-labeled internal standard and LC-MS/MS.
| Parameter | Matrix | Method | Value |
| Recovery | Equine Plasma | LLE | >80%[1][2] |
| Horse Meat | SPE | 95.6–103.9%[3] | |
| Limit of Detection (LOD) | Equine Plasma | LLE | 0.01 µg/mL[1][2] |
| Plasma | LC-MS/MS | 0.01 mcg/mL[4] | |
| Limit of Quantification (LOQ) | Equine Plasma | LLE | 0.05 µg/mL[1][2] |
| Plasma | LC-MS/MS | 0.01 mcg/mL[4] | |
| Horse Meat | SPE | < 5 µg/kg[3] | |
| Linearity (r²) | Equine Plasma | LLE | >0.995 (0.05–20 µg/mL)[1][2] |
| Intra-day Precision (CV%) | Equine Plasma | LLE | <15%[1][2] |
| Inter-day Precision (CV%) | Equine Plasma | LLE | <15%[1][2] |
| Intra-day Accuracy (bias%) | Equine Plasma | LLE | 80–120%[1][2] |
| Inter-day Accuracy (bias%) | Equine Plasma | LLE | 80–120%[1][2] |
Experimental Protocols
This section details three common sample preparation methods: Liquid-Liquid Extraction (LLE) for plasma/serum, Solid-Phase Extraction (SPE) for tissue, and Protein Precipitation (PPT) for plasma/serum.
Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol is adapted from a method for equine plasma and is suitable for routine analysis.[5]
Materials:
-
Biological matrix (e.g., equine plasma)
-
¹³C₁₂-Phenylbutazone internal standard (IS) working solution
-
1 M Phosphoric acid (H₃PO₄)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 10 mM ammonium acetate/acetonitrile, 90:10, v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 0.5 mL of the plasma sample into a centrifuge tube.
-
Add an appropriate volume of the ¹³C₁₂-Phenylbutazone internal standard working solution.
-
Add 75 µL of 1 M H₃PO₄ and vortex thoroughly to mix.[5] Acidification helps to protonate Phenylbutazone, making it more soluble in the organic extraction solvent.
-
Add 5 mL of MTBE, cap the tube, and mix on a rotator for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[5]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[5]
-
Reconstitute the dried extract in 1.5 mL of the reconstitution solution.[5]
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Tissue (e.g., Horse Meat)
This protocol is suitable for more complex matrices like tissue and involves enzymatic hydrolysis to release protein-bound Phenylbutazone.[3]
Materials:
-
Homogenized tissue sample (e.g., horse meat)
-
¹³C₁₂-Phenylbutazone internal standard (IS) working solution
-
Acetate buffer (pH 4.5)
-
β-glucuronidase
-
Acetonitrile (ACN)
-
Silica SPE cartridge
-
C18 SPE cartridge
-
Centrifuge
-
Evaporator
Procedure:
-
Weigh 2 g of the homogenized tissue sample into a centrifuge tube.
-
Add an appropriate volume of the ¹³C₁₂-Phenylbutazone IS working solution.
-
Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.[3]
-
Vortex and incubate for 1 hour at 37°C in a water bath to enzymatically hydrolyze conjugates.[3]
-
After cooling, add 10 mL of ACN and shake vigorously.
-
Centrifuge at 4500 rpm for 5 minutes and collect the supernatant.[3]
-
Repeat the extraction with an additional 5 mL of ACN, centrifuge, and combine the supernatants.
-
Defatting Step: Pass the combined supernatant through a silica SPE cartridge.[3]
-
Reduce the volume of the collected effluent to ~4 mL under a stream of nitrogen.
-
Clean-up Step: Apply the concentrated extract onto a conditioned C18 SPE cartridge.
-
Elute the analyte with 4 mL of ACN.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable mobile phase (e.g., 500 µL) and filter before LC-MS/MS analysis.[3]
Protein Precipitation (PPT) for Plasma/Serum
This is a rapid method for high-throughput screening.
Materials:
-
Plasma or serum sample
-
¹³C₁₂-Phenylbutazone internal standard (IS) working solution
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge or 96-well filter plate
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add an appropriate volume of the ¹³C₁₂-Phenylbutazone IS working solution.
-
Add 300-400 µL of ice-cold ACN (a 3:1 or 4:1 ratio of ACN to sample is common).[6][7]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis. Alternatively, a 96-well filter plate can be used for high-throughput separation of the precipitate.[6]
Experimental Workflows
References
- 1. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rmtcnet.com [rmtcnet.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
Application of Phenylbutazone-¹³C₁₂ in Equine Drug Testing: A Detailed Analysis
Introduction
Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for its analgesic and anti-inflammatory properties.[1][2] Its use in performance horses is strictly regulated to ensure fair competition and the welfare of the animal.[1] Accurate and sensitive detection methods are therefore crucial for equine drug testing. The use of stable isotope-labeled internal standards, such as Phenylbutazone-¹³C₁₂, is the gold standard for the quantitative analysis of PBZ in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope-labeled analogue provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3][4][5]
This document provides detailed application notes and protocols for the use of Phenylbutazone-¹³C₁₂ in equine drug testing, aimed at researchers, scientists, and drug development professionals.
Phenylbutazone Metabolism in Horses
In horses, phenylbutazone is extensively metabolized in the liver.[6] The primary metabolites include oxyphenbutazone and γ-hydroxyphenylbutazone.[6] Understanding the metabolic fate of PBZ is essential for developing comprehensive analytical methods that target both the parent drug and its major metabolites.
References
- 1. rmtcnet.com [rmtcnet.com]
- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
Application Note and Protocol: Quantification of Phenylbutazone in Plasma using Phenylbutazone-¹³C₁₂ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties. The monitoring of Phenylbutazone concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control in performance animals. This application note provides a detailed protocol for the sensitive and selective quantification of Phenylbutazone in plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Phenylbutazone-¹³C₁₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This section details the materials, sample preparation, and analytical conditions for the quantification of Phenylbutazone in plasma.
Materials and Reagents
-
Phenylbutazone (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Control plasma (drug-free)
Standard Solution Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Phenylbutazone and Phenylbutazone-¹³C₁₂ in methanol to prepare individual stock solutions of 1 mg/mL.[2] Store at -20°C.
Working Standard Solutions:
-
Prepare working standard solutions of Phenylbutazone at various concentrations by serial dilution of the stock solution with methanol.
-
Prepare a working internal standard (IS) solution of Phenylbutazone-¹³C₁₂ at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution with methanol.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Spiking: To 500 µL of plasma sample (blank, calibration standard, or unknown), add a specific volume of the Phenylbutazone-¹³C₁₂ working solution.
-
Acidification: Add 75 µL of 1 M phosphoric acid to each sample and vortex thoroughly.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a solution of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[2]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[1]
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid[1]
-
Mobile Phase B: Methanol with 5 mM ammonium formate[1]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.35 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 35°C[1]
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[4][5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Phenylbutazone: Precursor ion (m/z) 307.2 → Product ion (m/z) 160.1 (quantifier), 232.1 (qualifier)
-
Phenylbutazone-¹³C₁₂: Precursor ion (m/z) 319.2 → Product ion (m/z) 165.1[3]
-
-
Collision Energy: Optimized for the specific instrument.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows).
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and assessing its linearity, accuracy, and precision.
Calibration Curve
A calibration curve is generated by plotting the peak area ratio of Phenylbutazone to Phenylbutazone-¹³C₁₂ against the nominal concentration of the calibration standards. The curve is typically fitted with a linear regression model with a weighting factor of 1/x or 1/x².
| Parameter | Value |
| Linearity Range | 0.05 - 20 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.995[4][5] |
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10[5] |
| Accuracy | Within 85-115% (80-120% at LLOQ)[4][5] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[4][5] |
| Recovery | Consistent, precise, and reproducible |
Visualizations
Experimental Workflow
References
- 1. Long-term monitoring of opioid, sedative and anti-inflammatory drugs in horse hair using a selective and sensitive LC-MS/MS procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. aesan.gob.es [aesan.gob.es]
- 4. researchgate.net [researchgate.net]
- 5. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Phenylbutazone Residues in Horse Meat using Phenylbutazone-¹³C₁₂
Introduction
Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for the treatment of lameness and musculoskeletal disorders. However, due to its potential to cause serious adverse effects in humans, such as aplastic anemia, its use is prohibited in animals intended for human consumption.[1] Consequently, regulatory bodies have established stringent monitoring programs for PBZ residues in horse meat.[2] This application note details a robust and sensitive method for the quantitative analysis of phenylbutazone in horse meat using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Phenylbutazone-¹³C₁₂ as an internal standard for accurate quantification.
The use of a stable isotope-labeled internal standard like Phenylbutazone-¹³C₁₂ is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results. The described method involves enzymatic hydrolysis to release protein-bound PBZ, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.[2][3] This method is highly specific and can achieve a limit of quantification (LOQ) below the action limit of 5 µg/kg set by the European Commission.[2]
Experimental Protocols
1. Standard and Sample Preparation
1.1. Preparation of Standard Solutions
-
Stock Standard Solutions (1000 µg/mL):
-
Accurately weigh 25 mg of Phenylbutazone and dissolve it in 25 mL of methanol.
-
Accurately weigh 5 mg of Phenylbutazone-¹³C₁₂ (Internal Standard, IS) and dissolve it in 5 mL of methanol.
-
Store stock solutions at -20 °C for up to 12 months.
-
-
Working Standard Solutions (10 µg/mL):
-
Prepare by diluting the stock standard solutions with methanol.
-
Store working solutions at -20 °C for up to 6 months.
-
-
Internal Standard Spiking Solution (concentration as required):
-
Prepare by further diluting the Phenylbutazone-¹³C₁₂ working standard solution. A common concentration for spiking is 0.1 ng/µL.[4]
-
1.2. Sample Preparation [2][3]
-
Homogenization: Homogenize approximately 50 g of horse meat using a laboratory blender.
-
Weighing and Spiking: Weigh 2 g of the homogenized meat into a 50 mL polypropylene centrifuge tube. Add a known amount of the Phenylbutazone-¹³C₁₂ internal standard spiking solution (e.g., 40 µL).[2] Vortex mix and let it stand for 10 minutes.
-
Enzymatic Hydrolysis: Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.[2] Vortex the sample and incubate for 1 hour at 37 °C in a water bath. This step is crucial as a high amount (>90%) of PBZ can be bound to carrier proteins.[2][3]
-
Extraction:
-
Cool the sample and add 10 mL of acetonitrile (ACN). Shake vigorously.
-
Centrifuge the sample at 4500 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction with an additional 5 mL of ACN, centrifuge, and combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Pass the combined supernatant through a silica cartridge (e.g., 2 g).[2]
-
Reduce the volume of the collected eluate under a nitrogen stream to approximately 4 mL.
-
Apply the concentrated extract onto a C18 SPE cartridge.
-
Elute the analyte with 4 mL of ACN.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.2 µm PTFE filter prior to injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A Waters UPLC Acquity System or equivalent.[5]
-
Column: Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm, maintained at 50°C.[5]
-
Mobile Phase: A binary gradient of Methanol (A) and 5 mM ammonium formate, pH 3.9 (B).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Gradient: Linearly increase from 25% A to 90% A over 2.5 minutes, then to 95% A at 3.75 minutes.[5]
-
-
Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Vantage) with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Negative ESI is commonly used for Phenylbutazone analysis.[4]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification and confirmation. The precursor and product ions for Phenylbutazone and Phenylbutazone-¹³C₁₂ are monitored.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical method for Phenylbutazone in horse meat.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | < 5 µg/kg | |
| Decision Limit (CCα) | 2 µg/kg | |
| Recovery | 95.6 – 103.9% | [2] |
Table 2: Mass Spectrometric Parameters for Phenylbutazone and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |
| Phenylbutazone | 307.2 | 160.1 | 233.1 | |
| Phenylbutazone-¹³C₁₂ | 319.2 | 98.1 | 150.0 |
Visualizations
Experimental Workflow for Phenylbutazone Residue Analysis
Caption: Workflow for Phenylbutazone Analysis in Horse Meat.
Logical Relationship of Analytical Steps
Caption: Key Stages in the Quantitative Analysis of Phenylbutazone.
References
Application Note: Quantitative Analysis of Phenylbutazone in Biological Matrices using Isotopic Dilution Mass Spectrometry
Abstract
This application note provides a detailed protocol for the quantitative analysis of Phenylbutazone (PBZ) in various biological matrices, including plasma, urine, and tissues, utilizing the highly specific and sensitive method of isotopic dilution coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as deuterated Phenylbutazone (e.g., PBZ-d9 or PBZ-d10), ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is critical for applications in drug metabolism studies, pharmacokinetic research, and regulatory monitoring in both human and veterinary medicine.
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in equine practice, for its analgesic and anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[1] Accurate quantification of PBZ and its primary active metabolite, oxyphenbutazone (OPBZ), is essential for therapeutic drug monitoring, withdrawal time determination in food-producing animals, and anti-doping control in performance animals.
Isotopic dilution mass spectrometry is the gold standard for quantitative analysis due to its superior accuracy and precision. This technique involves the addition of a known amount of a stable isotope-labeled analogue of the analyte (internal standard) to the sample at the beginning of the analytical procedure. The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry, allowing for precise quantification that is largely independent of sample recovery.
This application note details a robust and validated LC-MS/MS method for the determination of PBZ, incorporating isotopic dilution for reliable quantification.
Experimental Protocols
Materials and Reagents
-
Phenylbutazone (PBZ) analytical standard
-
Oxyphenbutazone (OPBZ) analytical standard
-
Phenylbutazone-d9 (PBZ-d9) or Phenylbutazone-d10 (PBZ-d10) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, ammonium formate, and acetic acid
-
Phosphoric acid (1 M)
-
Methyl tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX or C18)
-
Syringe filters (0.2 µm PTFE)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve PBZ, OPBZ, and PBZ-d9/d10 in methanol to prepare individual stock solutions. Store at 4°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., methanol/water, 80:20, v/v) to create a series of working standard solutions for calibration curves and quality control (QC) samples.[4]
-
Internal Standard Spiking Solution (e.g., 20 µg/mL): Dilute the PBZ-d9/d10 stock solution with methanol/water to the desired concentration.[4]
Sample Preparation
The following are generalized protocols for plasma/serum and tissue. Optimization may be required based on the specific matrix and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum [4][5]
-
To 0.5 mL of plasma/serum, add 10 µL of the internal standard working solution (e.g., 20 µg/mL PBZ-d9).[4]
-
Add 75 µL of 1 M phosphoric acid and vortex to mix.[4]
-
Add 5 mL of MTBE, cap, and mix on a rotor for 10 minutes.[4]
-
Centrifuge at 3000 rpm for 10 minutes.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.[4]
-
Reconstitute the dried extract in 1.5 mL of the initial mobile phase (e.g., 10 mM ammonium acetate/acetonitrile, 90:10, v/v) and vortex.[4]
-
Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the LC-MS/MS system.[6]
Protocol 2: Solid-Phase Extraction (SPE) for Tissues (Muscle, Kidney, Liver) [7][8]
-
Homogenize 2 g of tissue sample.[9]
-
Add a known amount of the internal standard (e.g., 20 ng/g PBZ-d10).[8]
-
For potential conjugates, an enzymatic hydrolysis step using β-glucuronidase can be included.[9]
-
Extract the sample with a suitable solvent such as acetonitrile.[6][9]
-
Centrifuge and collect the supernatant. A second extraction of the pellet can improve recovery.[9]
-
The combined supernatants may be defatted by passing through a silica cartridge or by a liquid-liquid partitioning step with hexane.[6][9]
-
Condition an SPE cartridge (e.g., Oasis WAX) with methanol and water.[8]
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences (e.g., water, followed by an acetonitrile/isopropanol mixture).[8]
-
Elute the analytes with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).[8]
-
Evaporate the eluate to dryness under nitrogen at 55°C.[7][8]
-
Reconstitute the residue in the mobile phase, vortex, sonicate, and filter before analysis.[7]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 5 mM ammonium formate in water, pH 3.9) and mobile phase B (e.g., acetonitrile or methanol) is typical.[7][8]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often cited for good sensitivity.[5]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) is used for quantification.
-
SRM Transitions: Specific precursor to product ion transitions for PBZ, OPBZ, and the internal standard should be optimized. For example:
-
PBZ: Monitor multiple transitions for quantification and confirmation.
-
OPBZ: Monitor multiple transitions.
-
PBZ-d9/d10: Monitor at least one transition.
-
-
Data Presentation
The performance of the isotopic dilution LC-MS/MS method for Phenylbutazone analysis is summarized in the table below, compiled from various validation studies.
| Parameter | Matrix | Phenylbutazone (PBZ) | Oxyphenbutazone (OPBZ) | Internal Standard | Reference |
| Limit of Quantification (LOQ) | Equine Plasma | 0.05 µg/mL | 0.05 µg/mL | PBZ-d9 | [5] |
| Equine Serum/Urine | 1.0 ng/mL | 2.0 ng/mL | PBZ-d9 | [7] | |
| Equine Tissues | 0.5 ng/g | 0.5 ng/g | PBZ-d10 | [7] | |
| Horse Meat | < 5 µg/kg | - | Phenylbutazone–diphenyl 13C12 | [9] | |
| Limit of Detection (LOD) | Equine Plasma | 0.01 µg/mL | 0.01 µg/mL | PBZ-d9 | [5] |
| Linearity Range | Equine Plasma | 0.05–20 µg/mL (r² > 0.995) | 0.05–20 µg/mL (r² > 0.995) | PBZ-d9 | [5] |
| Recovery | Equine Plasma | > 80% | > 80% | PBZ-d9 | [5] |
| Fighting Bull Plasma | 83% | - | Betamethasone | [10] | |
| Precision (CV%) | Equine Plasma | < 15% (Intra- and Inter-day) | < 15% (Intra- and Inter-day) | PBZ-d9 | [5] |
| Accuracy (Bias%) | Equine Plasma | 80–120% (Intra- and Inter-day) | 80–120% (Intra- and Inter-day) | PBZ-d9 | [5] |
Visualizations
Phenylbutazone Metabolism Pathway
Phenylbutazone is primarily metabolized in the liver. The major metabolic pathways involve hydroxylation to form active metabolites.[2][11][12]
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 3. Phenylbutazone in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aesan.gob.es [aesan.gob.es]
- 7. cgfarad.ca [cgfarad.ca]
- 8. cgfarad.ca [cgfarad.ca]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination by high-performance liquid chromatography of phenylbutazone in samples of plasma from fighting bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Phenylbutazone-¹³C₁₂ Solution Preparation in Mass Spectrometry
Introduction
Phenylbutazone-¹³C₁₂ is a stable isotope-labeled internal standard used for the accurate quantification of Phenylbutazone in various biological matrices by mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results. These application notes provide a detailed protocol for the preparation of Phenylbutazone-¹³C₁₂ solutions for use in research and drug development settings.
Quantitative Data Summary
The following tables summarize the recommended concentrations and storage conditions for Phenylbutazone-¹³C₁₂ solutions.
Table 1: Stock Solution Preparation
| Parameter | Value | Reference |
| Analyte | Phenylbutazone-¹³C₁₂ | N/A |
| Solvent | Methanol or Acetonitrile/Methanol (90:10, v/v) | [2][3] |
| Concentration | 1 mg/mL (1000 µg/mL) or 400 µg/mL | [2][3] |
| Storage Temperature | -20°C or -80°C | [1][2] |
| Stability | Up to 12 months at -20°C; 6 months at -80°C | [1][2] |
Table 2: Working Solution Preparation
| Solution Type | Stock Solution Concentration | Dilution Solvent | Final Concentration | Storage Temperature | Stability |
| Intermediate Working Solution | 1 mg/mL | Methanol | 10 µg/mL | -20°C | 6 months[2] |
| Intermediate Working Solution | 400 µg/mL | Acetonitrile/Methanol (90:10) | 2 ng/µL (2 µg/mL) | -20°C | Not Specified |
| Spiking Internal Standard Solution | 10 µg/mL | Methanol | 1000 µg/L (1 ng/mL) | -20°C | 3 months[2] |
| Working Internal Standard Solution | 2 ng/µL | Acetonitrile/Methanol (90:10) | 0.1 ng/µL (100 ng/mL) | 4°C | Not Specified |
Experimental Protocols
This section details the step-by-step procedures for preparing Phenylbutazone-¹³C₁₂ stock and working solutions.
Materials and Equipment
-
Phenylbutazone-¹³C₁₂ certified reference material
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Cryogenic vials or amber glass vials
-
Vortex mixer
-
Ultrasonic bath
Preparation of Phenylbutazone-¹³C₁₂ Stock Solution (1 mg/mL)
-
Accurately weigh 5 mg of Phenylbutazone-¹³C₁₂ standard into a clean, dry weighing boat.[2]
-
Carefully transfer the weighed standard into a 5 mL Class A volumetric flask.
-
Add approximately 3 mL of methanol to the volumetric flask.
-
Gently swirl the flask to dissolve the solid. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution into appropriately labeled cryogenic or amber glass vials.
-
Store the stock solution at -20°C for up to 12 months.[2]
Preparation of Intermediate Working Solution (10 µg/mL)
-
Allow the 1 mg/mL Phenylbutazone-¹³C₁₂ stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Add approximately 5 mL of methanol to the flask.
-
Vortex briefly to mix.
-
Add methanol to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the intermediate working solution into appropriately labeled vials.
-
Store the intermediate working solution at -20°C for up to 6 months.[2]
Preparation of Spiking Internal Standard Solution (1 ng/mL)
-
Allow the 10 µg/mL intermediate working solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 10 µg/mL intermediate working solution into a 10 mL Class A volumetric flask.
-
Add approximately 5 mL of methanol to the flask.
-
Vortex briefly to mix.
-
Add methanol to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
This spiking solution is typically prepared fresh or can be stored at -20°C for up to 3 months.[2]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of Phenylbutazone-¹³C₁₂ solutions.
Caption: Workflow for Phenylbutazone-¹³C₁₂ Solution Preparation.
References
Troubleshooting & Optimization
Phenylbutazone-13C12 Signal Suppression in Mass Spectrometry: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Phenylbutazone-13C12 as an internal standard in mass spectrometry-based bioanalysis, signal suppression can be a significant hurdle affecting data accuracy and reliability. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you identify, mitigate, and resolve signal suppression issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled (SIL) internal standard for Phenylbutazone.[1][2][3] In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), SIL internal standards are considered the gold standard. Because this compound is chemically identical to the analyte (Phenylbutazone) but has a different mass due to the 13C isotopes, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's ion source.[4][5] This allows it to compensate for variations in sample preparation, chromatography, and, most importantly, matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[6][7]
Q2: What is signal suppression and why does it occur?
Signal suppression, also known as ion suppression, is a phenomenon in mass spectrometry where the signal intensity of the analyte of interest is reduced due to the presence of other co-eluting compounds, often referred to as the "matrix".[5][8][9] This interference occurs within the ion source of the mass spectrometer and can lead to inaccurate and unreliable quantitative results.[10][11]
The primary cause of signal suppression is competition for ionization between the analyte and matrix components.[5][8] In electrospray ionization (ESI), for example, co-eluting substances can alter the efficiency of droplet formation and solvent evaporation, which are critical for generating gas-phase ions.[12] Common sources of matrix components that can cause signal suppression include salts, phospholipids from biological samples, proteins, and ion-pairing agents.[4][6][12]
Q3: How do I know if my this compound signal is being suppressed?
A key indicator of signal suppression is a significant and unexpected decrease in the peak area or height of the this compound internal standard in your samples compared to a clean standard solution. While some variability is normal, a consistent and dramatic drop in signal intensity, particularly in complex biological matrices, warrants investigation.
A common diagnostic experiment is the post-column infusion test.[12][13][14] In this setup, a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dips in the otherwise stable baseline signal of the internal standard indicate the retention times at which ion-suppressing components are eluting.
Q4: Can a high concentration of this compound itself cause suppression?
Yes, an excessively high concentration of the internal standard can lead to self-suppression or suppression of the analyte signal.[5] It is crucial to optimize the concentration of this compound used in your assay. The ideal concentration should provide a strong and reproducible signal without saturating the detector or contributing to competitive ionization effects.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting this compound signal suppression.
Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Causes:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix are interfering with the ionization of this compound.[4][6]
-
Poor Sample Cleanup: Inadequate removal of interfering substances during sample preparation.[10][15]
-
Suboptimal Chromatographic Separation: this compound is co-eluting with a highly suppressive matrix component.
-
Incorrect Internal Standard Concentration: The concentration of this compound may be too low, resulting in a weak signal.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to effectively remove salts and phospholipids. C18 cartridges are commonly used for Phenylbutazone analysis.[2]
-
Liquid-Liquid Extraction (LLE): This technique can be effective in separating the analyte from interfering matrix components.[7]
-
Protein Precipitation: While a simpler method, it may not be sufficient for removing all suppressive agents.[10][11]
-
-
Optimize Chromatography:
-
Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation between this compound and interfering peaks.[16]
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes reduce the impact of ion suppression.[8][17]
-
-
Evaluate Internal Standard Concentration:
-
Prepare a series of standards with varying concentrations of this compound to determine the optimal level that provides a stable and robust signal without causing self-suppression.
-
Problem 2: Analyte (Phenylbutazone) Signal is Suppressed but Internal Standard (this compound) is Stable
This is a less common scenario but can occur if there is an interference specific to the analyte.
Possible Causes:
-
Metabolite Interference: A metabolite of Phenylbutazone that is not isotopically labeled may be co-eluting and causing suppression.
-
Isobaric Interference: A compound with the same mass-to-charge ratio as Phenylbutazone is present in the sample.
Solutions:
-
Enhance Chromatographic Resolution: Further optimize the LC method to separate the analyte from the interfering peak.
-
Modify Mass Spectrometry Parameters: Adjust fragmentation parameters (collision energy) to find a more specific transition for Phenylbutazone that is not shared by the interfering compound.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for Phenylbutazone and its 13C12-labeled internal standard. These values can serve as a starting point for method development and troubleshooting.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Phenylbutazone | 307.1 | 160.1 | 233.1 |
| This compound | 319.1 | 166.1 | 243.1 |
Note: Optimal parameters may vary depending on the specific mass spectrometer and ion source used.
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
Objective: To determine the retention times at which matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the column outlet and the mass spectrometer inlet using a tee union.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for the this compound transition is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To clean up a biological matrix sample (e.g., plasma, tissue homogenate) for Phenylbutazone analysis.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Sample pre-treated with this compound internal standard
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Washing solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 2 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 2 mL of water through the cartridge. Do not let the cartridge dry out.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 2 mL of the washing solution through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for addressing signal suppression of this compound.
Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. aesan.gob.es [aesan.gob.es]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 12. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Phenylbutazone-13C12 Recovery
Welcome to the technical support center for improving Phenylbutazone-13C12 recovery during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample preparation?
This compound is a stable isotope-labeled version of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard (IS).[3][4] Because it is chemically identical to the analyte of interest (Phenylbutazone) but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process. This allows for the accurate quantification of Phenylbutazone by correcting for any loss of the analyte that may occur during the various steps of extraction, cleanup, and analysis.[4]
Q2: I am observing low and inconsistent recovery of this compound. What are the potential causes?
Low and variable recovery of this compound can stem from several factors during your sample preparation protocol. The most common culprits include:
-
Degradation of the Analyte: Phenylbutazone is susceptible to degradation under certain conditions, such as acidic pH and exposure to light.[3][5][6]
-
Incomplete Extraction: The efficiency of your extraction method may be insufficient to fully recover the analyte from the sample matrix.
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids) can interfere with the extraction process or the analytical signal.[7] For tissue samples, incomplete release of conjugated metabolites can also lead to low recovery.[8][9]
-
Procedural Losses: Analyte can be lost during various steps such as evaporation, solvent transfers, and solid-phase extraction (SPE) cleanup.
-
Improper Storage: this compound solutions may degrade if not stored correctly.[1][10] Stock solutions are typically stored at -20°C or -80°C in the dark.[1][8][10]
Q3: How can I prevent the degradation of this compound during my experiment?
To minimize degradation, consider the following precautions:
-
pH Control: Avoid strongly acidic conditions, as this has been shown to cause degradation of Phenylbutazone.[3] Buffering your extraction solution to a more neutral or slightly basic pH can improve stability.
-
Light Protection: Phenylbutazone can be degraded by light.[5][6] It is advisable to work in a dimly lit environment or use amber-colored labware to protect your samples and standards from light.
-
Use of Antioxidants: The addition of antioxidants such as L-ascorbic acid or DL-dithiothreitol to your extraction solvents can help prevent oxidative degradation.[7]
-
Temperature Control: Perform extraction and evaporation steps at controlled temperatures to prevent thermal degradation.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor this compound recovery.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery in tissue samples (muscle, liver, kidney) | Incomplete release of glucuronide-conjugated metabolites. | Incorporate an enzymatic hydrolysis step using β-glucuronidase in your protocol before extraction. This has been shown to significantly increase the recovery of Phenylbutazone and its metabolites from tissue samples.[8][9] |
| Consistently low recovery across all sample types | Inefficient extraction from the sample matrix. | Optimize your extraction solvent and technique. Protein precipitation with acetonitrile is a common and effective first step.[3][11] For liquid-liquid extraction, ensure the solvent polarity is appropriate and that partitioning is complete. |
| Poor performance of the Solid-Phase Extraction (SPE) cleanup. | Review and optimize your SPE protocol: - Conditioning: Ensure the sorbent is properly conditioned to enable retention of the analyte. - Loading: Load the sample at an appropriate flow rate to allow for sufficient interaction with the sorbent. - Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. - Elution: Use a solvent that is strong enough to fully elute the analyte from the sorbent.[12] | |
| Variable recovery between samples | Inconsistent sample handling and processing. | Ensure precise and consistent execution of each step for all samples. This includes accurate pipetting, consistent vortexing times, and controlled evaporation steps. The use of an internal standard like this compound is designed to mitigate this variability, but large inconsistencies can still impact results.[4] |
| Matrix effects varying between samples. | While the internal standard helps correct for matrix effects, significant variations can still be problematic. Ensure your cleanup procedure is robust enough to remove the majority of interfering matrix components.[7] | |
| Sudden drop in recovery for all samples | Degradation of stock or working solutions. | Prepare fresh stock and working solutions of this compound. Ensure they are stored under the recommended conditions (e.g., -20°C or -80°C, protected from light).[1][8][10] |
| Issues with reagents or consumables. | Verify the quality and expiration dates of all solvents, reagents, and SPE cartridges. A bad batch of consumables can significantly impact results. | |
| Loss of analyte during the evaporation step | Volatilization of the analyte. | Evaporate solvents under a gentle stream of nitrogen at a controlled, low temperature. Avoid excessive drying of the sample residue. |
| Low recovery with no obvious cause | Non-specific binding to labware. | Silanized glassware or polypropylene tubes can help minimize the adsorption of analytes to container surfaces. |
Experimental Protocols
Below are detailed methodologies for the extraction of Phenylbutazone from common biological matrices.
Protocol 1: Extraction of Phenylbutazone from Equine Plasma
This protocol is adapted from established methods for the analysis of Phenylbutazone in plasma.[13]
1. Sample Preparation:
- Thaw frozen plasma samples at room temperature.
- Vortex the samples to ensure homogeneity.
2. Protein Precipitation:
- To 1 mL of plasma in a polypropylene centrifuge tube, add a known amount of this compound internal standard solution.
- Add 2 mL of acetonitrile.
- Vortex vigorously for 30 seconds.
- Centrifuge at 4,000 rpm for 10 minutes.
3. Liquid-Liquid Extraction (LLE):
- Transfer the supernatant to a clean tube.
- Add 4 mL of methyl tertiary butyl ether (MTBE).
- Vortex for 2 minutes.
- Centrifuge at 4,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube.
4. Evaporation and Reconstitution:
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of Phenylbutazone from Equine Muscle Tissue
This protocol includes an enzymatic hydrolysis step to improve recovery from tissue.[9][11]
1. Sample Homogenization:
- Weigh 1 g of homogenized muscle tissue into a polypropylene centrifuge tube.
2. Addition of Internal Standard and Buffer:
- Add a known amount of this compound internal standard solution.
- Add 2 mL of sodium acetate buffer (pH 4.5).
3. Enzymatic Hydrolysis:
- Add 50 µL of β-glucuronidase from Helix pomatia.
- Vortex and incubate at 37°C for at least 1 hour (overnight incubation may yield better recovery).
4. Extraction:
- Add 5 mL of acetonitrile.
- Shake vigorously for 10 minutes.
- Centrifuge at 4,750 rpm for 10 minutes.
- Collect the supernatant.
5. Solid-Phase Extraction (SPE) Cleanup (using C18 cartridges):
- Condition: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load: Load the supernatant onto the conditioned cartridge.
- Wash: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.
- Elute: Elute the analyte with 5 mL of methanol.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Phenylbutazone Extraction from Tissue
Caption: Workflow for Phenylbutazone extraction from tissue.
Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting flowchart for low internal standard recovery.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. rmtcnet.com [rmtcnet.com]
- 6. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgfarad.ca [cgfarad.ca]
- 8. researchgate.net [researchgate.net]
- 9. cgfarad.ca [cgfarad.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aesan.gob.es [aesan.gob.es]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
matrix effects in Phenylbutazone analysis with 13C12 standard
Phenylbutazone Analysis Technical Support Center
Welcome to the technical support center for Phenylbutazone (PBZ) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects when using a ¹³C₁₂-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Phenylbutazone analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, tissue, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of Phenylbutazone.[2][3] Biological samples contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer source, compromising data reliability.[1][4]
Q2: I'm using ¹³C₁₂-Phenylbutazone as an internal standard. Shouldn't that correct for all matrix effects?
A2: Ideally, a stable isotope-labeled (SIL) internal standard like ¹³C₁₂-Phenylbutazone co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing effective correction.[4] This is a significant advantage and often compensates for matrix effects effectively.[5][6] However, severe or differential matrix effects can still impact results. For instance, if the concentration of interfering substances is extremely high, the ionization of both the analyte and the internal standard can be compromised non-linearly. It is always recommended to assess the matrix effect during method development to ensure the SIL internal standard provides adequate correction.[4]
Q3: What causes ion suppression in LC-MS/MS analysis of Phenylbutazone?
A3: Ion suppression typically occurs when co-eluting matrix components compete with Phenylbutazone and its internal standard for ionization in the MS source.[1][2] In electrospray ionization (ESI), these components can alter the charge state of the droplets or the efficiency of ion evaporation from the droplets. Common culprits in biological matrices include phospholipids from cell membranes and salts from buffers or the sample itself.
Q4: How can I determine if my Phenylbutazone analysis is suffering from matrix effects?
A4: A standard method is the post-extraction spike analysis.[7] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte concentration in a pure solvent. A significant difference in peak areas indicates the presence of ion suppression or enhancement.[8] Monitoring the internal standard response across a batch of samples is also crucial; significant variability can indicate a subject-specific matrix effect.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Issue 1: High Variability or Poor Reproducibility in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Verify Internal Standard (IS) Response: Check the peak area of the ¹³C₁₂-Phenylbutazone IS across all affected samples. A high relative standard deviation (%RSD) in the IS response points to inconsistent ion suppression.
-
Improve Sample Cleanup: The initial sample preparation may not be sufficient to remove interfering matrix components. Consider switching from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9] SPE, in particular, can selectively isolate analytes while removing a larger portion of the matrix.[1]
-
Optimize Chromatography: Modify the LC gradient to better separate Phenylbutazone from the matrix components causing interference. Increasing the organic content of the mobile phase can help elute highly retained non-polar interferences (like phospholipids) later, away from the analyte peak.
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby mitigating their effect.[3][4] Assess whether the diluted sample concentration remains above the method's limit of quantification (LOQ).
-
Issue 2: Low Analyte Recovery Despite Acceptable Internal Standard Performance
-
Possible Cause: Inefficient extraction or degradation of Phenylbutazone during sample preparation.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Prepare a set of blank matrix samples and spike them with Phenylbutazone before extraction. Compare the results to post-extraction spiked samples. A significant difference indicates poor extraction recovery.
-
Check for Conjugates: In some tissues, Phenylbutazone can form glucuronide conjugates. An enzymatic hydrolysis step using β-glucuronidase before extraction can cleave these conjugates, significantly increasing the recovery of free Phenylbutazone.[10][11] One study showed that adding a hydrolysis step increased PBZ recovery by a factor of 4.7 in muscle tissue.[10]
-
pH Optimization: Ensure the pH of the sample is optimized for extraction. Phenylbutazone is acidic, so adjusting the pH can improve its solubility in the extraction solvent. For example, using an acetate buffer at pH 4.5 is common.[12][13]
-
Experimental Protocols & Data
Protocol: Matrix Effect Evaluation using Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Phenylbutazone) and the IS (¹³C₁₂-Phenylbutazone) into the final reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the dried or evaporated extracts just before the final reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before performing the entire extraction procedure.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
IS Normalized MF: To assess how well the IS corrects for the matrix effect, calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS). A value close to 1.0 indicates effective compensation.[4]
-
Protocol: Sample Preparation for Phenylbutazone in Equine Plasma
This is a representative Liquid-Liquid Extraction (LLE) protocol adapted from published methods.[6][8]
-
Sample Aliquoting: Pipette 0.5 mL of equine plasma into a clean centrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of ¹³C₁₂-Phenylbutazone working solution.
-
Acidification: Add 100 µL of 1 M phosphoric acid to adjust the pH.
-
Extraction: Add 4 mL of methyl tertiary butyl ether (MTBE). Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Data Summary Table
The following table summarizes performance data from a validated method for Phenylbutazone analysis in horse meat, demonstrating high recovery and precision when using an internal standard.[12]
| Parameter | Spiked Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Accuracy (Recovery) | 2.5 | 103.9 | 10.2 |
| 5.0 | 95.6 | 7.5 | |
| 7.5 | 98.7 | 8.3 | |
| Repeatability | 5.0 | - | 9.8 |
Data adapted from a Thermo Fisher Scientific application note for Phenylbutazone in horse meat. The use of an internal standard and matrix-matched calibration resulted in excellent recovery values, indicating effective compensation for matrix effects.[12]
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the typical analytical workflow and a logical approach to troubleshooting matrix effect issues.
Caption: Standard experimental workflow for Phenylbutazone analysis.
Caption: Troubleshooting logic for Phenylbutazone analysis issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. cgfarad.ca [cgfarad.ca]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. aesan.gob.es [aesan.gob.es]
Phenylbutazone-13C12 Chromatography Peak Shape Issues: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak shape abnormalities during the chromatographic analysis of Phenylbutazone-13C12. The following sections detail common issues, their potential causes, and systematic solutions to restore optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue. For Phenylbutazone, an acidic compound, the primary causes often involve secondary interactions with the stationary phase or issues with the mobile phase.[1][2]
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the acidic Phenylbutazone molecule, causing tailing.[2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of Phenylbutazone, resulting in peak tailing.[5][6][7]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][8]
-
Mass Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak distortion.[9][10]
Q2: What is causing my this compound peak to show fronting?
Peak fronting, where the initial part of the peak is broad, is less common than tailing but can still occur.
Potential Causes:
-
Sample Overload: Injecting too much sample can lead to fronting, often described as a "shark fin" shape.[10][11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[13][14][15]
-
Column Collapse: Physical degradation of the column packing can lead to a void at the column inlet, causing peak distortion.[16][17]
Q3: My this compound peak is split. What should I do?
Split peaks can manifest as a "shoulder" on the main peak or two distinct maxima.
Potential Causes:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.[16][18][19]
-
Partially Clogged Frit: A blockage in the inlet frit of the column can distort the sample band, leading to peak splitting.[16][20]
-
Sample Solvent/Mobile Phase Mismatch: A significant difference in composition between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[16]
-
Co-elution with an Interfering Compound: The presence of another compound with a very similar retention time can appear as a split peak.
Q4: Is the chromatographic behavior of this compound different from unlabeled Phenylbutazone?
The chromatographic behavior of this compound is expected to be virtually identical to that of unlabeled Phenylbutazone. The stable isotope labeling does not significantly alter the physicochemical properties that govern its retention and interaction with the stationary and mobile phases.[21] It is commonly used as an internal standard in quantitative analyses for this reason.[22][23][24]
Troubleshooting Guides
Issue 1: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. Mastering Chromatography, One Peak at a Time | Labcompare.com [labcompare.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. bio-works.com [bio-works.com]
- 19. phenomenex.blog [phenomenex.blog]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. aesan.gob.es [aesan.gob.es]
- 24. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting interferences with Phenylbutazone-13C12
Technical Support Center: Phenylbutazone-13C12 Analysis
Welcome to the technical support center for analytical methods involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Phenylbutazone. It is considered the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and has similar extraction recovery and ionization response.[1] This allows it to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[2]
Q2: My this compound internal standard peak is not perfectly co-eluting with the native Phenylbutazone peak. Why is this happening and is it a problem?
While 13C-labeled standards exhibit less chromatographic shift than deuterated (D-labeled) standards, slight differences in retention time can still occur. This phenomenon, known as the isotope effect, is caused by the mass difference between the isotopes. Even a small shift in retention time can be problematic, as the analyte and the internal standard might experience different degrees of ion suppression or enhancement from co-eluting matrix components, compromising quantitative accuracy.[1] Perfect co-elution is the ideal condition for the internal standard to effectively compensate for matrix effects.
Q3: I am observing an unexpected peak at the same transition as my analyte, but it's slightly offset from the expected retention time. What could be the cause?
This could be due to a co-eluting interference. Potential sources of interference in Phenylbutazone analysis include:
-
Metabolites: Phenylbutazone is extensively metabolized to compounds like Oxyphenbutazone and γ-hydroxyphenylbutazone.[3][4] Phase II metabolites, such as glucuronide conjugates, can also be present.[3][4] These metabolites, particularly conjugates, can be unstable and may revert to the parent compound in the mass spectrometer's ion source, creating a false positive signal.[5]
-
Co-administered Drugs: Numerous drugs can be co-administered and may interfere with the analysis if they are not chromatographically separated.[6]
-
Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, tissue) can have the same mass transition and co-elute with your analyte.
A systematic troubleshooting workflow is necessary to identify and resolve the source of the interference.
Troubleshooting Guide: Resolving Co-eluting Interferences
Issue: Poor peak shape, shoulders, or merged peaks are observed for Phenylbutazone and/or this compound, suggesting a co-eluting interference.
Resolving co-eluting peaks requires a systematic adjustment of chromatographic parameters to improve peak resolution. The primary factors affecting resolution are column efficiency (N), selectivity (α), and retention factor (k).[7] The following step-by-step guide outlines a logical approach to method development.
Logical Workflow for Troubleshooting Co-elution
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Experimental Protocols
Protocol 1: Modifying the Mobile Phase Gradient
This is often the first and easiest parameter to adjust.[8] A shallower gradient can increase the separation between closely eluting compounds.
-
Establish a Baseline: Run your current method and record the retention times and resolution of the peaks of interest.
-
Initial Condition: Let's assume a starting gradient of 30% to 90% Acetonitrile over 5 minutes.
-
Modification: Change the gradient to be shallower. For example, extend the gradient time from 5 minutes to 10 minutes (30% to 90% Acetonitrile over 10 minutes).
-
Analysis: Inject the sample and compare the chromatogram to the baseline. Observe the change in peak separation.
Protocol 2: Changing the Organic Modifier
Acetonitrile and methanol have different solvent properties and can produce different elution patterns for various compounds. Changing the organic modifier is a powerful way to alter selectivity.[9]
-
Establish a Baseline: Use your current method (e.g., with Acetonitrile as the organic modifier).
-
Modification: Prepare a new mobile phase B using methanol instead of acetonitrile.
-
Method Adjustment: Develop a new gradient with methanol. Note that to achieve similar retention times, you may need to start at a higher percentage of methanol compared to acetonitrile, as methanol is a weaker solvent in reversed-phase chromatography.
-
Analysis: Equilibrate the column with the new mobile phase and inject the sample. Compare the peak separation with the baseline method.
Protocol 3: Adjusting Column Temperature
Temperature affects mobile phase viscosity and can also alter the selectivity of the separation, especially for ionizable compounds.[7][8]
-
Establish a Baseline: Run your method at the current temperature (e.g., 40°C).
-
Modification: Increase or decrease the column temperature in increments of 5-10°C. For example, test the separation at 30°C and 50°C.
-
Analysis: Allow the column to equilibrate at the new temperature before injecting the sample. Analyze the impact on resolution.
Data Presentation: Impact of Method Modifications
The following table illustrates hypothetical but realistic data showing how changing chromatographic parameters can resolve an interference co-eluting with Phenylbutazone.
| Parameter | Condition | Phenylbutazone RT (min) | Interference RT (min) | Resolution (Rs) | Comments |
| Baseline Method | C18 Column, 40°C, Acetonitrile Gradient (5 min) | 4.25 | 4.27 | 0.8 | Peaks are co-eluting, leading to inaccurate quantification. |
| Gradient Change | Acetonitrile Gradient (10 min) | 6.80 | 6.95 | 1.3 | Improved separation, but still not baseline resolved. |
| Temperature Change | Baseline Gradient, 50°C | 4.10 | 4.18 | 1.1 | Minor improvement in resolution. |
| Solvent Change | Methanol Gradient (7 min) | 5.50 | 5.85 | 2.1 | Baseline resolution achieved. Interference is fully separated. |
| Column Change | Phenyl-Hexyl Column, Acetonitrile Gradient (5 min) | 4.80 | 5.20 | 2.5 | Excellent resolution due to different stationary phase chemistry. |
Signaling Pathway and Logical Relationship Diagrams
Diagram 1: Logic for Confirming Metabolite Interference
When a Phase II metabolite (e.g., a glucuronide) is suspected of co-eluting and causing interference through in-source fragmentation, a specific workflow can confirm its presence.
Caption: Workflow to confirm interference from in-source fragmentation.
This structured approach provides a clear path for identifying, troubleshooting, and resolving co-eluting interferences when using this compound, ensuring the development of a robust and accurate quantitative method.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of phenylbutazone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Optimizing MS/MS Transitions for Phenylbutazone-13C12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for Phenylbutazone-13C12.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in MS/MS analysis?
A1: this compound is the isotopically labeled internal standard for Phenylbutazone. The precursor ion will be shifted by the number of 13C labels. For Phenylbutazone-(diphenyl-13C12), the precursor ion is typically m/z 319.2 in negative ion mode. A common product ion used for quantification is m/z 98.1.
Q2: Which ionization mode is recommended for this compound analysis, positive or negative?
A2: Negative electrospray ionization (ESI-) mode is commonly used and recommended for the analysis of Phenylbutazone and its labeled internal standards.[1][2] While detection in positive mode is possible, negative ionization often provides better specificity, especially in complex biological matrices.[3]
Q3: What are some common issues encountered during the analysis of Phenylbutazone and its internal standards?
A3: Common challenges include degradation of the analyte in solution and during sample preparation, the appearance of multiple peaks, and matrix effects.[3][4] It is crucial to use freshly prepared solutions and consider the stability of the analyte in the chosen matrix.[2] The presence of interfering substances from the sample matrix can also affect sensitivity and accuracy.[3]
Q4: How can I troubleshoot poor peak shape (e.g., tailing, splitting) in my chromatogram?
A4: Poor peak shape can arise from several factors. Column overload, contamination, or degradation can lead to peak tailing or splitting.[5] Ensure your injection volume and concentration are appropriate for your column.[5] Using an injection solvent that is stronger than the mobile phase can also cause peak distortion.[5] Additionally, check for extra-column effects, such as excessive tubing length or poorly made connections.[5]
Q5: What should I do if I observe low sensitivity or a poor signal-to-noise ratio?
A5: Low sensitivity can be due to several factors. Contamination of the MS system from sample residues or mobile phase impurities is a common cause.[6] Ensure you are using high-purity solvents (LC-MS grade).[6] The choice of ionization mode can also impact sensitivity; while negative ionization is common for Phenylbutazone, comparing it with positive mode for your specific matrix and instrument might be beneficial.[3] Also, verify the MS parameters such as spray voltage, gas pressures, and temperatures are optimized.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of this compound
-
Symptom: The peak area of the internal standard (this compound) is highly variable across samples or significantly lower than expected.
-
Possible Causes & Solutions:
-
Analyte Instability: Phenylbutazone can be unstable in certain conditions.[3] Prepare fresh working solutions and store stock solutions at appropriate temperatures (e.g., -20°C).[1] Adding a stabilizing agent like ascorbic acid to samples can prevent oxidation.[7]
-
Inefficient Extraction: The extraction procedure may not be optimal for your sample matrix. For tissue samples, enzymatic hydrolysis might be necessary to release protein-bound Phenylbutazone.[1][8] Experiment with different extraction solvents and pH adjustments to improve recovery.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte.[9] Diluting the sample extract or employing a more rigorous clean-up method, such as solid-phase extraction (SPE), can mitigate matrix effects.[10]
-
Issue 2: Appearance of Multiple or Unexpected Peaks for this compound
-
Symptom: More than one chromatographic peak is observed for the selected MRM transition of this compound.
-
Possible Causes & Solutions:
-
Isomeric Impurities: The internal standard may contain impurities. Verify the purity of your this compound standard.
-
In-source Fragmentation or Degradation: The analyte might be degrading in the ion source or during the chromatographic run. This can be investigated by analyzing a pure standard solution. Adjusting source parameters like temperature and voltages might help. Phenylbutazone is known to be susceptible to degradation.[3][11]
-
Chromatographic Issues: Poor chromatography can lead to peak splitting. Ensure the mobile phase is appropriate for the column and that the column is not contaminated or voided.[5] An isocratic mobile phase of acetonitrile and water with a modifier like acetic or formic acid is commonly used.[3]
-
Experimental Protocols
Example Protocol for MS/MS Parameter Optimization
This protocol outlines a general procedure for optimizing MS/MS parameters for this compound using a triple quadrupole mass spectrometer.
-
Prepare a Standard Solution: Prepare a working standard solution of this compound in a suitable solvent like methanol at a concentration of approximately 100 ng/mL.[1]
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer to optimize the precursor ion selection and collision energy.
-
Select Precursor Ion: In negative ionization mode, scan for the [M-H]⁻ ion. For Phenylbutazone-(diphenyl-13C12), this will be at m/z 319.2.
-
Optimize Fragmentation: While monitoring the precursor ion, perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize Collision Energy (CE): For each promising product ion, perform a series of experiments varying the collision energy to find the optimal value that maximizes the fragment ion intensity.
-
Select MRM Transitions: Based on the optimization, select at least one primary (quantifier) and one secondary (qualifier) transition. For this compound, a common transition is 319.2 > 98.1.
-
Optimize Source Parameters: Once the MRM transitions are set, optimize the ESI source parameters, including spray voltage, sheath gas pressure, auxiliary gas pressure, and capillary and vaporizer temperatures, to maximize the signal intensity.[1]
Quantitative Data
Table 1: Example MS/MS Parameters for Phenylbutazone and this compound in Negative Ion Mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (msec) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Reference |
| Phenylbutazone | 307.2 | 131.1* | 150.0 | -45 | -30 | |
| 307.2 | 92.0 | 150.0 | -45 | -50 | ||
| This compound | 319.2 | 98.1 | 150.0 | -50 | -52 |
*Transition used for quantification.
Visualizations
Caption: A typical experimental workflow for the quantification of Phenylbutazone using this compound as an internal standard.
Caption: A logical troubleshooting workflow for diagnosing poor MS/MS signal intensity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Phenylbutazone in muscle by LC-MS-MS - Chromatography Forum [chromforum.org]
- 4. simbecorion.com [simbecorion.com]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. cgfarad.ca [cgfarad.ca]
- 8. cgfarad.ca [cgfarad.ca]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. lcms.cz [lcms.cz]
- 11. Mass spectral and pyrolytic behavior of the two main products of phenylbutazone degradation: simulation of unusual mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenylbutazone-13C12 Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenylbutazone-13C12 in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in biological samples?
While specific stability data for this compound in biological matrices is not extensively published, its stability is expected to be comparable to that of unlabeled phenylbutazone. Studies on unlabeled phenylbutazone in equine plasma have demonstrated stability under various storage conditions. For instance, one study found that phenylbutazone and its metabolite oxyphenbutazone were stable in plasma for 24 hours at room temperature, for 9 days at 4°C, and for 45 days at -20°C and -70°C[1]. Stock solutions of Phenylbutazone-diphenyl-13C12 in methanol have been shown to be stable for up to 12 months at -20°C, with working solutions stable for 6 months under the same conditions[2].
Q2: What are the common degradation pathways for phenylbutazone in biological matrices?
Phenylbutazone can degrade through oxidation and hydrolysis[3]. The primary metabolite is oxyphenbutazone, and other hydroxylated metabolites can also be formed[4][5]. In some analytical procedures, degradation has been observed, and the use of stabilizers is recommended[6][7].
Q3: Are there any recommended additives to improve the stability of this compound in biological samples during analysis?
Yes, the use of antioxidants is frequently recommended to prevent the oxidation of phenylbutazone during sample preparation. Commonly used stabilizers include ascorbic acid and DL-dithiothreitol (DL-DTT)[6][7][8]. For example, a freshly prepared 1 mg/mL solution of ascorbic acid can be added to serum or urine samples to prevent oxidation[6]. Similarly, acetonitrile supplemented with DL-dithiothreitol has been used to stabilize phenylbutazone in tissue homogenates[7].
Troubleshooting Guide
Issue 1: Inconsistent or low recovery of this compound internal standard.
-
Potential Cause: Degradation of the internal standard during sample collection, storage, or processing.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that biological samples are stored at appropriate temperatures immediately after collection. Based on data for the unlabeled compound, storage at -70°C is recommended for long-term stability[1].
-
Incorporate Stabilizers: Add antioxidants like ascorbic acid or DL-DTT to your samples and standard solutions to minimize oxidative degradation[6][7].
-
Evaluate Matrix Effects: The biological matrix itself can contribute to degradation. Perform stability assessments in the specific matrix you are working with (e.g., plasma from a specific species, different tissue homogenates).
-
Check pH: Phenylbutazone stability can be pH-dependent. Ensure the pH of your extraction and final solutions is controlled and optimized.
-
-
-
Potential Cause: Adsorption to container surfaces.
-
Troubleshooting Steps:
-
Use appropriate containers: Employ low-binding polypropylene tubes or silanized glassware for sample collection, storage, and processing to minimize adsorption.
-
Optimize Solvents: Ensure that the solvents used for reconstitution fully dissolve the analyte and internal standard and are compatible with the analytical method.
-
-
Issue 2: Variability in analytical results across different freeze-thaw cycles.
-
Potential Cause: Degradation of this compound with repeated freezing and thawing.
-
Troubleshooting Steps:
-
Perform Freeze-Thaw Stability Studies: Conduct a formal freeze-thaw stability assessment by subjecting spiked matrix samples to multiple (e.g., 3-5) freeze-thaw cycles and analyzing the analyte and internal standard concentrations after each cycle.
-
Aliquot Samples: To avoid repeated freeze-thaw cycles of bulk samples, aliquot samples into single-use volumes before long-term storage.
-
Standardize Freeze-Thaw Procedure: Ensure a consistent and controlled process for freezing and thawing samples.
-
-
Quantitative Data Summary
Table 1: Stability of Phenylbutazone in Equine Plasma [1]
| Storage Condition | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| 4°C | 9 days | Stable |
| -20°C | 45 days | Stable |
| -70°C | 45 days | Stable |
Table 2: Stability of Phenylbutazone-diphenyl-13C12 Standard Solutions in Methanol [2]
| Solution Type | Storage Temperature | Duration |
| Stock Solution (1000 µg/mL) | -20°C | 12 months |
| Working Solution (10 µg/mL) | -20°C | 6 months |
| Spiking Solutions (200 µg/L and 1000 µg/L) | -20°C | 3 months |
Experimental Protocols
Protocol 1: Sample Preparation for Phenylbutazone Stability Assessment in Plasma/Serum
This protocol is adapted from a method for the analysis of phenylbutazone in equine serum and urine[6].
-
Sample Collection: Collect blood in appropriate tubes (e.g., with an anticoagulant like heparin or EDTA). Separate plasma or serum by centrifugation.
-
Spiking: For stability studies, spike blank plasma/serum with known concentrations of this compound.
-
Stabilization: Add 50 µL of a freshly prepared 1 mg/mL ascorbic acid solution to each 1 mL of plasma/serum to prevent oxidation[6].
-
Storage: Aliquot the samples into appropriate storage vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -70°C) for the specified duration.
-
Extraction (for analysis):
-
To 1 mL of the plasma/serum sample, add the internal standard (if not already present).
-
Adjust the pH to 4 by adding 150 µL of 1 M phosphoric acid[6].
-
Add 4 mL of methyl tertiary butyl ether.
-
Vortex for 10 minutes and then centrifuge at 2600 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Long-Term Stability Testing
Based on general regulatory guidelines for stability testing[9][10][11].
-
Objective: To determine the stability of this compound in a specific biological matrix over an extended period under defined storage conditions.
-
Procedure:
-
Prepare a bulk-spiked sample by adding a known concentration of this compound to the biological matrix.
-
Aliquot the spiked sample into multiple single-use containers.
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of aliquots.
-
Analyze the samples alongside freshly prepared calibration standards and quality control samples.
-
Calculate the concentration of this compound at each time point and compare it to the initial concentration (time 0). The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting logic for low recovery of this compound internal standard.
References
- 1. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cfsre.org [cfsre.org]
- 6. cgfarad.ca [cgfarad.ca]
- 7. cgfarad.ca [cgfarad.ca]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Global Regulatory Guidelines for Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 10. fda.gov [fda.gov]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Poor Quantification with Phenylbutazone-¹³C₁₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the quantification of Phenylbutazone using its ¹³C₁₂-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: I am observing low recovery and high variability in my quantification of Phenylbutazone when using Phenylbutazone-¹³C₁₂ as an internal standard. What are the potential causes and how can I troubleshoot this?
A1: Low recovery and high variability can stem from several factors throughout the analytical workflow, from sample preparation to LC-MS/MS analysis. The primary areas to investigate are sample preparation, matrix effects, and the stability of both the analyte and the internal standard.
A logical troubleshooting workflow can be visualized as follows:
Caption: A stepwise approach to troubleshooting poor quantification.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Phenylbutazone is known to bind strongly to proteins.[1] Incomplete release from the matrix is a common source of low recovery.
-
Enzymatic Hydrolysis: For tissue samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to free conjugated forms of Phenylbutazone.[2][3] The efficiency of this step can be impacted by pH, temperature, and incubation time.
-
Extraction Technique: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used. Ensure the chosen method is optimized for your specific matrix. For LLE, acidification of the plasma sample (e.g., with phosphoric acid to pH 2.0-3.0) can significantly improve the recovery of both Phenylbutazone and its metabolites.[4] For SPE, ensure the cartridge type (e.g., C18, Oasis WAX) is appropriate and that the loading, washing, and elution steps are optimized.[1][2]
-
-
Investigate Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.
-
Post-Extraction Spike: Compare the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Chromatographic Separation: Improve chromatographic separation to move the analyte peak away from interfering matrix components.[5]
-
-
Verify Internal Standard Integrity:
-
Purity: Ensure the purity of your Phenylbutazone-¹³C₁₂ standard.
-
Stability: Phenylbutazone can be unstable under certain conditions. It is susceptible to degradation in light and in the presence of certain chemicals.[6][7] It is also recommended to prepare aqueous solutions of Phenylbutazone fresh daily.[8] Stock solutions in organic solvents like methanol are generally stable for longer periods when stored at -20°C.[2][9]
-
Q2: My calibration curve for Phenylbutazone has poor linearity. What could be the cause?
A2: Poor linearity in the calibration curve can be caused by several factors, including detector saturation, matrix effects that are not consistent across the concentration range, and issues with the preparation of calibration standards.
Troubleshooting Steps:
-
Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If the curve flattens at the higher end, try extending the calibration range with lower concentration points or diluting the samples.
-
Evaluate Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards. Ensure accurate and precise addition of Phenylbutazone-¹³C₁₂.
-
Matrix-Matched Calibrants: If matrix effects are suspected, preparing calibration standards in the same matrix as the samples (matrix-matched calibration) can compensate for these effects and improve linearity.[1]
-
Review Standard Preparation: Errors in the serial dilution of stock solutions can lead to inaccuracies in the calibrant concentrations. Re-prepare the standards, ensuring the use of calibrated pipettes and proper mixing. Stock solutions of Phenylbutazone and Phenylbutazone-¹³C₁₂ are typically prepared in methanol.[2][9]
Q3: I'm seeing unexpected peaks or a high background in my chromatograms. How can I address this?
A3: Unexpected peaks or a high background can originate from the sample matrix, contaminated reagents or solvents, or degradation of the analyte or internal standard.
Troubleshooting Steps:
-
Optimize Sample Cleanup: A more rigorous sample cleanup procedure can help remove interfering matrix components. This may involve using a different SPE sorbent or adding a liquid-liquid extraction step.[2][9]
-
Check for Contamination:
-
Solvent Blanks: Inject a solvent blank to check for contamination from the LC-MS system or solvents.
-
Reagent Blanks: Prepare a blank sample that goes through the entire extraction procedure to identify any contamination from reagents.
-
-
Investigate Analyte Stability: Phenylbutazone can degrade under certain conditions.[6][7] Ensure that samples are handled and stored properly to prevent degradation. The use of antioxidants like L-ascorbic acid in the extraction buffer can help prevent oxidative degradation.[9]
Experimental Protocols
Sample Preparation of Horse Meat for Phenylbutazone Analysis [2]
This protocol provides a general guideline for the extraction of Phenylbutazone from tissue matrices.
Caption: A typical sample preparation workflow for tissue analysis.
-
Weigh 2 g of homogenized horse meat into a centrifuge tube.
-
Add a known amount of Phenylbutazone-¹³C₁₂ internal standard.
-
Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.
-
Vortex the sample and incubate for 1 hour at 37°C.
-
After cooling, add 10 mL of acetonitrile and shake vigorously.
-
Centrifuge the sample and collect the supernatant.
-
Perform a cleanup step, for example, by passing the supernatant through a silica SPE cartridge followed by a C18 SPE cartridge.
-
Elute the analyte with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Phenylbutazone Analysis [9]
| Parameter | Setting |
| LC System | Agilent 1100 series or equivalent |
| MS System | Triple Quadrupole (e.g., AB Sciex 3200 QTRAP) |
| Column | Reversed-phase C18 (e.g., ACE Excel C18-PFP, 150 x 3 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Water (90:10) with 0.1% acetic acid |
| Gradient | Isocratic (e.g., 70:30 A:B) |
| Flow Rate | 400 µL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Source Temp. | 400°C |
| Ion Spray Voltage | -4.5 kV |
Table 2: Example MRM Transitions for Phenylbutazone and Internal Standard [9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (msec) | DP (V) | CE (V) |
| Phenylbutazone (Quantifier) | 307.2 | 131.1 | 150.0 | -45 | -30 |
| Phenylbutazone (Qualifier) | 307.2 | 92.0 | 150.0 | -45 | -50 |
| Phenylbutazone-¹³C₁₂ (IS) | 319.2 | 98.1 | 150.0 | -50 | -52 |
Table 3: Reported Recovery of Phenylbutazone from Spiked Samples [2]
| Spiked Level (µg/kg) | Mean Recovery (%) |
| 2.5 | 95.6 |
| 5.0 | 103.9 |
| 10.0 | 98.7 |
References
- 1. cgfarad.ca [cgfarad.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality control of phenylbutazone I: Analysis of phenylbutazone and decomposition products in drugs by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aesan.gob.es [aesan.gob.es]
Validation & Comparative
A Comparative Guide to Phenylbutazone-13C12 and Deuterated Internal Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between Phenylbutazone-13C12 and deuterated phenylbutazone standards, two commonly employed stable isotope-labeled internal standards for the quantification of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. This comparison is supported by a review of published experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in LC-MS/MS assays to compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, matrix effects (suppression or enhancement of ionization), and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring that it is affected by these variations in the same manner. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the unlabeled analyte.
This compound vs. Deuterated Standards: A Performance Overview
Both 13C-labeled and deuterium-labeled internal standards are widely used in bioanalytical assays for phenylbutazone. However, they possess distinct characteristics that can influence assay performance. Carbon-13 labeled standards are often considered superior due to their greater isotopic stability and the fact that they co-elute perfectly with the unlabeled analyte.[1][2] Deuterated standards, while generally effective and more common, can sometimes exhibit slight chromatographic shifts (isotope effect) and may be susceptible to back-exchange of deuterium atoms, potentially compromising accuracy.[1]
The following table summarizes quantitative performance data for this compound and deuterated phenylbutazone internal standards, compiled from separate validated bioanalytical methods.
Disclaimer: The data presented in this table is collated from different studies employing distinct experimental conditions, including different biological matrices, sample preparation techniques, and LC-MS/MS instrumentation. Therefore, a direct quantitative comparison of performance parameters may not be entirely equitable. This information is intended to provide a general overview of the expected performance of each type of internal standard based on published literature.
Table 1: Summary of Quantitative Performance Data
| Performance Parameter | Phenylbutazone-diphenyl-13C12 | d9-Phenylbutazone |
| Matrix | Horse Meat | Equine Plasma |
| Linearity (r²) | 0.9941 | > 0.995 |
| Concentration Range | 0–30 µg/kg | 0.05–20 µg/mL |
| Intra-day Precision (%RSD) | 2.0% - 6.3% | < 15% |
| Inter-day Precision (%RSD) | 9.8% (at 5 µg/kg) | < 15% |
| Accuracy/Recovery | 95.6% – 103.9% | 80% - 120% |
| Matrix Effect | Stated as "no matrix effect"[3] | Hemolysis decreased signal intensity, but quantification was unaffected due to the use of the isotope-labeled IS.[4] |
| Limit of Quantification (LOQ) | 2.0 µg/kg[5] | 0.05 µg/mL[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for a comprehensive understanding of the conditions under which the performance data was generated.
Method 1: Quantification of Phenylbutazone in Horse Meat using Phenylbutazone-diphenyl-13C12[3]
-
Sample Preparation:
-
Homogenize 50 g of horse meat.
-
Weigh 2 g of the homogenized meat into a 50 mL polypropylene centrifuge tube.
-
Add 40 µL of the Phenylbutazone-diphenyl-13C12 internal standard spiking solution.
-
Vortex the sample and let it stand for 10 minutes.
-
Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.
-
Vortex and incubate for 1 hour at 37 °C.
-
After cooling, add 10 mL of acetonitrile and shake vigorously.
-
Centrifuge at 4500 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction with 5 mL of acetonitrile, centrifuge, and combine the supernatants.
-
The combined supernatant is then passed through a silica solid-phase extraction (SPE) cartridge for defatting.
-
The extract is concentrated and further cleaned up using a C18 SPE cartridge.
-
The final eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Instrumentation: Thermo Scientific TSQ Vantage triple quadrupole mass spectrometer.
-
Ionization Mode: Selected Reaction Monitoring (SRM).
-
Data Acquisition and Processing: Thermo Scientific TraceFinder 3.0 software.
-
Method 2: Quantification of Phenylbutazone in Equine Plasma using d9-Phenylbutazone[4][6]
-
Sample Preparation:
-
To 0.5 mL of equine plasma, add 10 µL of a 20 µg/mL d9-phenylbutazone internal standard solution and mix.
-
Add 75 µL of 1 M phosphoric acid and vortex thoroughly.
-
Add 5 mL of methyl tert-butyl ether (MTBE), cap, and mix on a rotorack for 10 minutes.
-
Centrifuge at 3000 rpm (1610 x g) for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness at 55°C under a stream of nitrogen or air.
-
Reconstitute the dried extract in 1.5 mL of 10 mM ammonium acetate/acetonitrile (90:10, v/v).
-
Transfer an aliquot for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Instrumentation: Thermo Fisher Scientific Accela LC pump with a TSQ Quantum Ultra MS.
-
Column: Ace 5 C8 column (2.1 × 75-mm i.d., 5-µm particle size) with an Ace C8 guard column.
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate (A) and acetonitrile (B).
-
Ionization Mode: Negative ion electrospray ionization (ESI) in Selected Reaction Monitoring (SRM) mode.
-
Phenylbutazone's Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates this pathway and the point of inhibition by phenylbutazone.
Conclusion
Both this compound and deuterated phenylbutazone are effective internal standards for the quantitative analysis of phenylbutazone in biological matrices. The choice between them may depend on several factors, including the specific requirements of the assay, the availability of the standards, and cost considerations.
Based on the principles of stable isotope dilution analysis, This compound is theoretically the superior choice due to its identical chromatographic behavior to the analyte and higher isotopic stability. This can lead to more robust and accurate results, particularly in complex matrices where significant matrix effects are anticipated. The available data, although from separate studies, suggests that methods using this compound can achieve excellent precision and accuracy with minimal matrix effects.
Deuterated standards, such as d9-phenylbutazone, are also widely and successfully used. They provide good linearity, precision, and accuracy. While they may be more susceptible to chromatographic shifts and isotopic instability compared to their 13C counterparts, a well-validated method can effectively compensate for these potential issues.
Ultimately, the selection of an internal standard should be based on a thorough method development and validation process to ensure that it meets the specific performance criteria required for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Validation of Analytical Methods for Phenylbutazone: Phenylbutazone-¹³C₁₂ as a Superior Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation parameters for the quantification of Phenylbutazone, with a focus on the use of Phenylbutazone-¹³C₁₂ as an internal standard. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in bioanalytical assays. This document presents supporting experimental data from various studies to aid researchers in making informed decisions for their analytical needs.
Executive Summary
The validation of analytical methods is a cornerstone of drug development and regulatory submission, ensuring the reliability and accuracy of concentration measurements for drugs and their metabolites in biological matrices. For Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), precise quantification is crucial for both therapeutic drug monitoring and regulatory compliance in veterinary medicine. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.
This guide compares the performance of Phenylbutazone-¹³C₁₂ with commonly used deuterated internal standards (Phenylbutazone-d₉ and Phenylbutazone-d₁₀). While a direct head-to-head comparison in the same biological matrix is not available in the reviewed literature, the data presented herein, collated from different studies, suggests that Phenylbutazone-¹³C₁₂ offers excellent performance. General findings in the field of bioanalysis indicate that ¹³C-labeled standards are often superior to their deuterated counterparts due to a reduced likelihood of chromatographic isotopic effects and greater stability of the isotopic label.
Performance Comparison of Internal Standards
The following tables summarize the validation parameters for analytical methods using Phenylbutazone-¹³C₁₂, Phenylbutazone-d₉, and Phenylbutazone-d₁₀ as internal standards.
Disclaimer: The data presented below is compiled from different studies conducted in various biological matrices. A direct comparison of performance should be interpreted with caution, as the matrix can significantly influence validation parameters such as recovery, precision, and the limit of quantification.
Table 1: Linearity and Limit of Quantification (LOQ)
| Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | LOQ |
| Phenylbutazone-¹³C₁₂ | Horse Meat | 0–30 µg/kg | 0.9941 | 2.0 µg/kg[1] |
| Phenylbutazone-d₉ | Equine Plasma | 0.05–20 µg/mL | > 0.995 | 0.05 µg/mL[2] |
| Phenylbutazone-d₁₀ | Equine Tissues (Muscle, Kidney, Liver) | Not explicitly stated | Not explicitly stated | 0.5 ng/g[3] |
| Phenylbutazone-d₁₀ | Equine Serum & Urine | 1.0-150 ng/mL (PBZ) | Not explicitly stated | 1.0 ng/mL (PBZ)[3] |
Table 2: Accuracy and Precision
| Internal Standard | Matrix | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Phenylbutazone-¹³C₁₂ | Horse Meat | 2.5 µg/kg | 98.3% | 5.2% |
| 5.0 µg/kg | 99.2% | 2.0% | ||
| 7.5 µg/kg | 101.5% | 6.3% | ||
| Phenylbutazone-d₉ | Equine Plasma | 0.5 µg/mL (QC) | Within 80-120% (bias%) | < 15% (Intra- & Inter-day) |
| 5.0 µg/mL (QC) | Within 80-120% (bias%) | < 15% (Intra- & Inter-day) | ||
| 15 µg/mL (QC) | Within 80-120% (bias%) | < 15% (Intra- & Inter-day)[2] | ||
| Phenylbutazone-d₁₀ | Equine Serum & Urine | 3.0 ng/mL (QC) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed Methodology for Phenylbutazone Analysis in Horse Meat using Phenylbutazone-¹³C₁₂
This protocol is based on a validated method by Thermo Fisher Scientific.[1]
1. Sample Preparation
-
Homogenize 50 g of horse meat using a laboratory blender.
-
Weigh 2 g of the homogenized meat into a 50 mL polypropylene centrifuge tube.
-
Add 40 µL of Phenylbutazone-¹³C₁₂ internal standard spiking solution. Vortex and let it stand for 10 minutes.
-
Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase. Vortex and incubate for 1 hour at 37 °C in a water bath.
-
After cooling, add 10 mL of acetonitrile (ACN), shake for 5 minutes, and centrifuge (5 °C, 5000 × g, 5 min). Transfer the supernatant to a clean tube.
-
Repeat the extraction with 5 mL of ACN, shake, and centrifuge. Combine the supernatants.
2. Solid-Phase Extraction (SPE) Clean-up
-
Pass the combined extracts through a HyperSep Silica SPE cartridge.
-
Wash the cartridge with 4 mL of ACN:H₂O (75:25, v/v) and add the eluate to the collected extract.
-
Evaporate the eluate to approximately 4 mL under a nitrogen stream at 50 °C.
-
Load the extract onto a C18 SPE cartridge preconditioned with methanol and 0.02 M ascorbic acid.
-
Wash the cartridge with 0.02 M ascorbic acid, water, and ACN:H₂O (30:70, v/v).
-
Elute the analytes with 4 mL of ACN and evaporate to dryness under nitrogen at 50 °C.
3. Final Extract Preparation and LC-MS/MS Analysis
-
Reconstitute the dried extract in 0.5 mL of ACN:0.1% formic acid (50:50, v/v).
-
Filter the reconstituted extract through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
Inject the sample into the LC-MS/MS system for analysis.
Visualizing the Workflow
The following diagrams illustrate the key processes in the analytical method validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Phenylbutazone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is designed to assist researchers, scientists, and drug development professionals in evaluating and comparing different analytical approaches. The information presented is based on published experimental data and validated methods.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in the inflammatory cascade, pain, and fever.[1][2] By blocking COX enzymes, phenylbutazone effectively reduces the production of these pro-inflammatory mediators.[2]
Comparative Analysis of Quantification Methods
The quantification of phenylbutazone in biological matrices is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common. LC-MS/MS methods generally offer higher sensitivity and specificity compared to HPLC with UV detection.
While direct inter-laboratory comparison data from proficiency testing schemes are not always publicly available, a comparison of published single-laboratory validation data for various methods provides valuable insights into their performance characteristics. The following table summarizes the performance of different validated methods for phenylbutazone quantification in various matrices.
Table 1: Comparison of Validated Analytical Methods for Phenylbutazone Quantification
| Method | Matrix | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Equine Plasma | 0.05 µg/mL | 0.05 - 20 µg/mL | >80 | <15 | [3][4] |
| LC-MS/MS | Equine Tissues | 0.5 ng/g | 0.5 - 100 ng/g | Not Reported | Not Reported | [5] |
| LC-MS/MS | Horse Meat | 2.0 µg/kg | 0 - 30 µg/kg | 95.6 - 103.9 | 2.0 - 6.3 | [5] |
| HPLC-UV | Bovine Plasma | 0.029 µg/mL | 0.25 - 30 µg/mL | 83 | <8 | [6][7] |
| HPLC-UV | Equine Plasma | 1.0 µg/mL | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for LC-MS/MS and HPLC methods based on published literature.
LC-MS/MS Method for Phenylbutazone in Equine Plasma
This method is adapted from a validated procedure for the screening, quantification, and confirmation of phenylbutazone and its metabolite, oxyphenbutazone.[3][4]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of equine plasma, add an internal standard (e.g., d9-labeled phenylbutazone).
-
Acidify the plasma sample by adding 75 µL of 1 M phosphoric acid.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
-
LC Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly employed.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for phenylbutazone and its internal standard.
HPLC-UV Method for Phenylbutazone in Bovine Plasma
This protocol is based on a method for the determination of phenylbutazone in plasma from fighting bulls.[6][7]
a. Sample Preparation (Protein Precipitation)
-
To a volume of plasma (e.g., 200 µL), add a protein precipitating agent such as acetonitrile (e.g., 400 µL).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly into the HPLC system.
b. Chromatographic Conditions
-
LC Column: A reverse-phase C18 column (e.g., Lichrospher 60 RP select B) is suitable.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.01 M acetic acid (pH 3) and methanol (e.g., 35:65 v/v).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength of 240 nm.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the quantification of phenylbutazone in a biological sample, from sample receipt to final data analysis.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. cgfarad.ca [cgfarad.ca]
- 3. researchgate.net [researchgate.net]
- 4. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cgfarad.ca [cgfarad.ca]
- 6. Determination by high-performance liquid chromatography of phenylbutazone in samples of plasma from fighting bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phenylbutazone and oxyphenbutazone in plasma and urine samples of horses by high-performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Phenylbutazone-¹³C₁₂ Internal Standard vs. External Standard Calibration
In the precise world of analytical chemistry, the accuracy of quantitative analysis is paramount. For researchers and drug development professionals, the choice of calibration method can significantly impact the reliability of results, especially when dealing with complex biological matrices. This guide provides an objective comparison between two common calibration techniques for the quantification of Phenylbutazone: the use of a stable isotope-labeled internal standard, Phenylbutazone-¹³C₁₂, and the traditional external standard calibration method.
The Contenders: Understanding the Calibration Strategies
External Standard Calibration is a widely used method where a series of standard solutions of the analyte (in this case, Phenylbutazone) of known concentrations are prepared and analyzed separately from the unknown samples.[1] A calibration curve is then constructed by plotting the instrument response against the concentration of the standards. The concentration of the analyte in the unknown sample is determined by interpolating its response from this curve. While simple and straightforward, this method's accuracy is highly susceptible to variations in sample preparation, instrument performance, and matrix effects.[1]
Internal Standard Calibration , on the other hand, involves adding a known amount of a compound, the internal standard (IS), to all samples, calibration standards, and quality controls. The ideal internal standard has chemical and physical properties very similar to the analyte. Phenylbutazone-¹³C₁₂ is a stable isotope-labeled (SIL) version of Phenylbutazone, making it the gold standard for an internal standard in mass spectrometric analysis.[2] The calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratioing corrects for potential variations during the analytical process, leading to more robust and accurate results.[2]
Performance Showdown: A Data-Driven Comparison
Table 1: Comparison of Method Performance for Phenylbutazone Quantification
| Parameter | Phenylbutazone-¹³C₁₂ Internal Standard Method | External Standard Method (Anticipated Performance) |
| Accuracy (% Recovery / Bias) | 95.6% - 103.9%[3] | Prone to significant variability due to matrix effects and inconsistent sample recovery. |
| Precision (% RSD) | Within-day: 2.0% - 6.3%[3], Inter-day: <15%[4][5][6] | Generally higher %RSD, especially at lower concentrations, due to uncorrected variations. |
| Linearity (r²) | >0.99[3][4][5][6] | Can be affected by matrix effects, potentially leading to a non-linear response. |
| Limit of Quantification (LOQ) | As low as 0.5 ng/g in tissue[7][8] and 0.05 µg/mL in plasma[4][5][6] | May be higher due to greater baseline noise and lower signal-to-noise ratio. |
| Matrix Effect Compensation | Excellent - SIL IS co-elutes and experiences similar ionization suppression/enhancement.[4][5][6] | None - highly susceptible to ion suppression or enhancement, leading to inaccurate results.[9] |
Visualizing the Methodologies
To better understand the practical differences, the following diagrams illustrate the experimental workflows for both calibration methods and the biological pathway targeted by Phenylbutazone.
Detailed Experimental Protocols
The following are generalized experimental protocols for the quantification of Phenylbutazone in a biological matrix (e.g., equine plasma) using both calibration methods.
Protocol 1: Phenylbutazone Quantification using Phenylbutazone-¹³C₁₂ Internal Standard
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Phenylbutazone and Phenylbutazone-¹³C₁₂ in methanol.
-
Create a series of calibration standards by spiking blank plasma with varying concentrations of Phenylbutazone.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
To 0.5 mL of each calibration standard, QC sample, and unknown sample, add a fixed amount (e.g., 10 µL of a 20 µg/mL solution) of the Phenylbutazone-¹³C₁₂ internal standard solution.[6]
-
-
Sample Extraction (Liquid-Liquid Extraction - LLE):
-
Acidify the samples by adding 75 µL of 1 M phosphoric acid.[5]
-
Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 10 minutes, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.[5]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of both Phenylbutazone and Phenylbutazone-¹³C₁₂.
-
-
Data Analysis:
-
Calculate the peak area ratio of Phenylbutazone to Phenylbutazone-¹³C₁₂ for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Phenylbutazone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Phenylbutazone Quantification using External Standard Calibration
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Phenylbutazone in methanol.
-
Create a series of calibration standards by diluting the stock solution in a suitable solvent or matrix-matched blank.
-
Prepare QC samples.
-
-
Sample Extraction:
-
Perform the same extraction procedure as described in Protocol 1 on the unknown samples and QC samples.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples and the separately prepared calibration standards using the same LC-MS/MS conditions as in Protocol 1.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of Phenylbutazone against the concentration of the calibration standards.
-
Determine the concentration of Phenylbutazone in the unknown samples by interpolating their peak areas from the calibration curve.
-
Conclusion: The Clear Winner for Reliable Quantification
For researchers, scientists, and drug development professionals who demand the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard such as Phenylbutazone-¹³C₁₂ is the unequivocally superior method for the quantification of Phenylbutazone in biological matrices. While external standard calibration offers simplicity, it is fraught with potential inaccuracies arising from matrix effects and procedural variations. The internal standard method, by effectively compensating for these variables, provides more reliable and defensible data, which is critical for regulatory submissions, pharmacokinetic studies, and residue analysis. The initial investment in a stable isotope-labeled standard is justified by the significant improvement in data quality and the confidence it instills in the final results.
References
- 1. aesan.gob.es [aesan.gob.es]
- 2. par.nsf.gov [par.nsf.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cgfarad.ca [cgfarad.ca]
- 8. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Phenylbutazone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). A particular focus is placed on the cross-validation of techniques utilizing the stable isotope-labeled internal standard, Phenylbutazone-13C12, against alternative analytical approaches. The presented data underscores the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution for bioanalytical applications.
The Gold Standard: Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is the state-of-the-art approach for the accurate and precise quantification of Phenylbutazone in complex biological matrices. This method's core principle lies in the near-identical chemical and physical properties of the labeled and unlabeled analyte, ensuring that any loss during sample preparation and analysis affects both compounds equally. This co-elution and co-ionization behavior effectively normalizes for matrix effects and variations in instrument response, leading to highly reliable data.
Alternative Methodologies for Phenylbutazone Analysis
For comparative purposes, this guide also evaluates alternative methods that have been employed for Phenylbutazone quantification:
-
LC-MS/MS with other internal standards: Deuterated forms of Phenylbutazone (e.g., Phenylbutazone-d9 or -d10) are also effective internal standards, offering similar benefits to the 13C-labeled version.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more traditional and less sensitive technique that often relies on non-isotope labeled internal standards, such as Probenecid or betamethasone, or even external calibration.
Comparative Performance Data
The following tables summarize the quantitative performance of various analytical methods for Phenylbutazone, highlighting the advantages of using this compound as an internal standard in LC-MS/MS analysis.
Table 1: Comparison of LC-MS/MS Methods with Different Internal Standards
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Phenylbutazone-d9 | LC-MS/MS with Phenylbutazone-d10 |
| Limit of Quantification (LOQ) | 2 µg/kg in horse muscle[1] | 0.05 µg/mL in equine plasma[2] | 2 ng/mL in urine[3] |
| Linearity (r²) | > 0.99[2][4] | > 0.995[2][4] | Not explicitly stated |
| Recovery | 95.6–103.9%[5] | > 80%[2][3] | Not explicitly stated |
| Precision (CV%) | < 15%[2][4] | < 15% (intra- and interday)[2][4] | Not explicitly stated |
| Matrix | Horse Muscle[1] | Equine Plasma[2] | Animal Urine[3] |
Table 2: Comparison of LC-MS/MS and HPLC-UV Methods
| Parameter | LC-MS/MS with this compound | HPLC-UV with Probenecid IS | HPLC-UV with Betamethasone IS |
| Limit of Quantification (LOQ) | 2 µg/kg[1] | Not explicitly stated | 0.029 µg/mL[6] |
| Limit of Detection (LOD) | 0.8 µg/kg[5] | Not explicitly stated | 0.016 µg/mL[6] |
| Linearity | Excellent (External calibration possible)[1] | Observed throughout operational ranges[7] | r = 0.9997[6] |
| Recovery | 95.6–103.9%[5] | > 80%[7] | 83%[6] |
| Precision (CV%) | < 15% | 5 to 10%[7] | Not explicitly stated |
| Matrix | Horse Muscle | Equine Sera[7] | Bull Plasma[6] |
Experimental Protocols
Method 1: LC-MS/MS Quantification of Phenylbutazone in Horse Muscle using this compound Internal Standard[1]
This method, validated according to Commission Decision 2002/657/EC, provides a high degree of sensitivity and specificity for the confirmation and quantification of Phenylbutazone residues.
-
Sample Preparation:
-
A 1g homogenized muscle sample is spiked with 50 µL of the this compound internal standard working solution.
-
After a 10-minute incubation, 2 mL of sodium acetate and L-ascorbic acid buffer (pH 4.5) are added, followed by vigorous shaking.
-
5 mL of acetonitrile is added for protein precipitation, followed by shaking and centrifugation.
-
The supernatant is collected for further purification.
-
-
Purification:
-
A liquid-liquid extraction with n-hexane is performed to remove lipids.
-
The aqueous layer is then subjected to Solid Phase Extraction (SPE) using C18 cartridges.
-
The cartridges are conditioned, the sample is loaded, and then washed.
-
The analyte and internal standard are eluted, and the eluate is evaporated and reconstituted for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is achieved on a C18 column.
-
Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in negative mode.
-
Quantification is based on an external calibration curve, simplified by the use of the co-eluting internal standard.
-
Method 2: HPLC-UV Quantification of Phenylbutazone in Equine Sera using Probenecid Internal Standard[7][8]
This method represents a more traditional approach for the quantification of Phenylbutazone.
-
Sample Preparation:
-
To the serum samples, sodium chloride and acetonitrile are added.
-
Probenecid is added as the internal standard.
-
-
Analysis:
-
The extracts are directly analyzed by reverse-phase HPLC with diode array UV spectrophotometric detection.
-
Quantification is performed by comparing the peak area ratio of Phenylbutazone to the internal standard against a calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the described analytical methods.
Caption: Workflow for Phenylbutazone quantification by LC-MS/MS with this compound.
Caption: Workflow for Phenylbutazone quantification by HPLC-UV with Probenecid internal standard.
Conclusion
The cross-validation of analytical methods for Phenylbutazone quantification clearly demonstrates the superiority of LC-MS/MS coupled with a stable isotope-labeled internal standard like this compound. This approach offers enhanced sensitivity, specificity, and accuracy by effectively compensating for matrix effects and procedural losses. While HPLC-UV methods can be suitable for certain applications, they generally exhibit higher limits of detection and are more susceptible to interferences. For robust and reliable bioanalytical data in research, drug development, and regulatory settings, the use of this compound as an internal standard in LC-MS/MS analysis is the recommended methodology.
References
- 1. aesan.gob.es [aesan.gob.es]
- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of phenylbutazone in equine sera by use of high-performance liquid chromatography with a nonevaporative extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylbutazone Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Phenylbutazone, with a focus on the use of its isotopically labeled internal standard, Phenylbutazone-13C12. The performance of the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is compared with alternative techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). This guide is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, matrix complexity, and available instrumentation.
Performance Comparison: Limit of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of an isotopically labeled internal standard, such as this compound, in LC-MS/MS methods significantly improves accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
The following table summarizes the reported LOD and LOQ values for Phenylbutazone using various analytical techniques. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | Horse Meat | 0.8 µg/kg[1] | 2.0 µg/kg[1] |
| LC-MS/MS | d9-Phenylbutazone | Equine Plasma | 0.01 µg/mL[2][3] | 0.05 µg/mL[2][3] |
| LC-MS/MS | Deuterated internal standards | Equine Tissues (Muscle, Kidney, Liver) | - | 0.5 ng/g |
| HPLC-UV | Betamethasone | Bovine Plasma | 0.016 µg/mL[4][5] | 0.029 µg/mL[4][5] |
| HPLC-UV | Probenecid | Equine Sera | - | - |
| GC-MS | - | Horse Plasma & Urine | 0.5 µg/mL | 1.0 µg/mL |
| HPTLC | - | Urine | - | - |
| Derivative Spectrophotometry | - | Bulk Drug/Dosage Form | 2.568 µg/mL[6] | 7.782 µg/mL[6] |
Experimental Workflows and Methodologies
The choice of analytical method dictates the experimental workflow. The following diagram illustrates a general workflow for the quantification of Phenylbutazone using an internal standard, which is a common practice for achieving high accuracy and precision.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination by high-performance liquid chromatography of phenylbutazone in samples of plasma from fighting bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
A Comparative Guide to Extraction Methods for Phenylbutazone and its ¹³C₁₂-Labeled Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), is crucial. The choice of extraction method from complex biological matrices is a critical step that significantly impacts the reliability and efficiency of the analysis. This guide provides a detailed comparison of common extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—for Phenylbutazone and its stable isotope-labeled internal standard (IS), ¹³C₁₂-Phenylbutazone.
The selection of an appropriate extraction method depends on various factors, including the nature of the sample matrix, the required sensitivity, sample throughput, and the availability of resources. This document presents a summary of quantitative performance data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable method for your analytical needs.
Quantitative Performance Comparison
The following tables summarize the performance of different extraction methods for Phenylbutazone from various biological matrices. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of Extraction Methods for Phenylbutazone in Plasma/Serum
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Recovery | >80%[1] | >90%[2] | Generally lower for acidic drugs, may require method development[3] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[1] | 0.05 µg/mL[2] | Dependent on final extract concentration and analytical instrument |
| Matrix Effects | Can be significant, but an isotope-labeled IS helps mitigate.[1] | Generally cleaner extracts, leading to reduced matrix effects. | Cleaner extracts than LLE, but may be more pronounced than with optimized SPE. |
| Throughput | Lower, difficult to automate. | Higher, amenable to automation. | High, easily automated in 96-well plate format. |
| Solvent Consumption | High | Moderate | Moderate to High |
| Cost per Sample | Low (glassware and solvents) | Higher (cartridges/plates and solvents) | Moderate (plates and solvents) |
Table 2: Comparison of Extraction Methods for Phenylbutazone in Tissues (Muscle, Liver, Kidney)
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | ~70-80% (can be matrix-dependent) | 95.6–103.9% (in horse meat)[4] |
| Limit of Quantification (LOQ) | 1.0 ng/mL (for serum, indicative for tissue extracts)[3] | 0.5 ng/g (in equine tissue)[3] |
| Matrix Effects | Higher potential for matrix effects due to co-extraction of lipids. | Effective in removing interfering matrix components. |
| Throughput | Low, requires significant manual sample handling. | Moderate to high, can be automated. |
| Complexity | Moderate, risk of emulsion formation. | High, requires method development for different tissue types. |
| Cost per Sample | Low | High |
Experimental Workflows and Protocols
To provide a practical understanding of the extraction procedures, this section includes a generalized experimental workflow diagram and detailed protocols for representative LLE and SPE methods.
Generalized Analytical Workflow
The following diagram illustrates the major steps involved in the extraction and analysis of Phenylbutazone from biological samples.
Detailed Experimental Protocols
The following are representative protocols for LLE and SPE.
This protocol is adapted from a method for the analysis of Phenylbutazone in equine plasma.[5]
Materials:
-
Equine plasma sample
-
¹³C₁₂-Phenylbutazone internal standard (IS) solution
-
1 M Phosphoric acid (H₃PO₄)
-
Methyl tertiary butyl ether (MTBE)
-
Reconstitution solution (e.g., 10 mM ammonium acetate/acetonitrile, 90:10, v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 0.5 mL of the plasma sample in a centrifuge tube, add 10 µL of the ¹³C₁₂-Phenylbutazone IS solution and vortex briefly.
-
Add 75 µL of 1 M H₃PO₄ to acidify the sample and vortex thoroughly.
-
Add 5 mL of MTBE, cap the tube, and mix on a rotor for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.
-
Reconstitute the dried extract in 1.5 mL of the reconstitution solution.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
This protocol is based on a method for the determination of Phenylbutazone residues in horse muscle.[6]
Materials:
-
Homogenized horse muscle sample
-
¹³C₁₂-Phenylbutazone IS solution
-
Sodium acetate and L-ascorbic acid buffer (pH 4.5)
-
Acetonitrile
-
n-hexane
-
0.02 M L-ascorbic acid
-
Methanol
-
n-hexane/ethyl acetate (50:50, v/v)
-
C18 SPE cartridges (e.g., Bond Elut C18, 500 mg, 6 cc)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Weigh 1 g of the homogenized muscle sample into a centrifuge tube.
-
Add 50 µL of the ¹³C₁₂-Phenylbutazone IS solution and let it stand for 10 minutes.
-
Add 2 mL of the sodium acetate and L-ascorbic acid buffer (pH 4.5) and shake vigorously for 20 seconds.
-
Add 5 mL of acetonitrile, shake for 10 minutes, and then centrifuge at 4,750 rpm for 10 minutes.
-
Collect the supernatant.
-
Add 2.5 mL of n-hexane to the supernatant, shake for 10 minutes, and centrifuge at 4,000 rpm for 10 minutes.
-
Discard the upper n-hexane layer. Repeat the n-hexane wash.
-
Evaporate the remaining extract to approximately 2 mL under nitrogen at 50°C.
-
Add 8 mL of 0.02 M L-ascorbic acid and mix well.
-
SPE Cleanup: a. Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of 0.02 M L-ascorbic acid. b. Load the sample extract onto the conditioned cartridge. c. Wash the cartridge with 2 mL of 0.02 M L-ascorbic acid, then 2 mL of demineralized water. d. Dry the cartridge under vacuum for approximately 45 minutes. e. Elute the analytes with 4 mL of n-hexane/ethyl acetate (50:50, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Method Selection Considerations
Liquid-Liquid Extraction (LLE) is a classic, cost-effective method. However, it can be labor-intensive, prone to emulsion formation, and difficult to automate, making it less suitable for high-throughput environments. The use of a stable isotope-labeled internal standard like ¹³C₁₂-Phenylbutazone is highly recommended to compensate for potential analyte loss and matrix effects.
Solid-Phase Extraction (SPE) offers higher selectivity and produces cleaner extracts compared to LLE, which can lead to reduced matrix effects and improved analytical sensitivity.[2] It is also more amenable to automation. The main drawbacks are the higher cost of SPE cartridges and the need for method development to optimize the sorbent, wash, and elution steps for a specific matrix.
Supported Liquid Extraction (SLE) combines the principles of LLE with the convenience of a cartridge-based format, eliminating issues like emulsion formation and simplifying automation. While no specific SLE methods for Phenylbutazone were identified in the reviewed literature, the technique is generally well-suited for a wide range of compounds. However, for acidic drugs like Phenylbutazone, careful optimization of the sample pH is necessary to ensure the analyte is in a neutral form for efficient partitioning into the organic phase.[7] Poor recovery may be observed without proper method development.[3]
References
- 1. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. waters.com [waters.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. news-medical.net [news-medical.net]
- 6. phenomenex.blog [phenomenex.blog]
- 7. biotage.com [biotage.com]
assessing the performance of Phenylbutazone-13C12 in proficiency testing
A Comparative Guide for Researchers and Analytical Scientists
In the rigorous landscape of drug analysis and proficiency testing, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides an objective comparison of Phenylbutazone-13C12's performance against other commonly used isotopically labeled internal standards in the analysis of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) under strict regulatory scrutiny in veterinary medicine and food safety.
Executive Summary
The analysis of Phenylbutazone, particularly in complex biological matrices, necessitates the use of a stable and reliable internal standard to compensate for variations during sample preparation and analysis. Isotopically labeled analogs of the analyte, such as this compound, Phenylbutazone-d9, and Phenylbutazone-d10, are the preferred choice due to their similar chemical and physical properties to the parent compound. This guide synthesizes available data from various validation studies to assess the performance of these internal standards, providing researchers and drug development professionals with the information needed to make informed decisions for their analytical methods.
Performance Comparison of Phenylbutazone Internal Standards
The following table summarizes the performance characteristics of analytical methods utilizing this compound and its deuterated alternatives. Data has been compiled from multiple validation studies to provide a comparative overview.
| Performance Metric | This compound | Phenylbutazone-d9 | Phenylbutazone-d10 |
| Linearity (r²) | >0.99 | >0.995[1] | Not explicitly stated, but used for quantification[2] |
| Intra-day Precision (%CV) | <15% | <15%[1] | Not explicitly stated |
| Inter-day Precision (%CV) | <15% | <15%[1] | Not explicitly stated |
| Accuracy (Bias %) | Within 80-120% | Within 80-120%[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 2 µg/kg (in muscle) | 0.05 µg/mL (in plasma)[1] | 0.5 ng/g (in tissue)[2] |
Note: The performance metrics are dependent on the specific analytical method, matrix, and instrumentation used. The data presented here is for comparative purposes based on available literature.
Discussion of Performance
Both this compound and the deuterated internal standards (d9 and d10) demonstrate excellent performance in the quantitative analysis of Phenylbutazone. The high linearity (r² > 0.99) indicates a strong correlation between the instrument response and the concentration of the analyte across a defined range. Good precision (CV < 15%) and accuracy (bias within 80-120%) are consistently reported, highlighting the robustness of methods employing these internal standards.
The choice between a 13C-labeled and a deuterated standard can sometimes be influenced by the potential for isotopic exchange in deuterated compounds, although this is less of a concern for the positions of deuterium in Phenylbutazone-d9 and -d10. Carbon-13 labeled standards are generally considered the "gold standard" due to their higher isotopic purity and stability. However, the availability and cost of these standards can also be a deciding factor. The presented data suggests that for routine analysis of Phenylbutazone, both types of isotopically labeled internal standards can yield reliable and accurate results when used within a validated analytical method.
Experimental Protocols
A representative experimental protocol for the analysis of Phenylbutazone in biological matrices using an isotopically labeled internal standard is outlined below. This protocol is a composite based on several published methods.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize 2 grams of tissue (e.g., muscle) with a suitable buffer.
-
Spiking: Add a known concentration of the internal standard (e.g., this compound) to the homogenized sample.
-
Extraction: Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
SPE Cleanup: Condition a C18 SPE cartridge. Load the extract and wash with a series of solvents to remove interferences. Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Phenylbutazone and the internal standard to ensure identity and accurate quantification.
-
Visualizing the Workflow
The following diagram illustrates the key stages in a typical proficiency testing workflow for Phenylbutazone analysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for Phenylbutazone. Based on the available data, this compound performs comparably to its deuterated counterparts, Phenylbutazone-d9 and Phenylbutazone-d10, in terms of linearity, precision, and accuracy. While 13C-labeled standards are often preferred for their inherent stability, well-characterized deuterated standards also provide excellent results. The ultimate choice may depend on a variety of factors including availability, cost, and the specific requirements of the analytical method and regulatory guidelines. Participation in proficiency testing schemes remains an essential practice for laboratories to continually monitor and demonstrate the performance of their chosen analytical methods.
References
Safety Operating Guide
Proper Disposal of Phenylbutazone-13C12: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Phenylbutazone-13C12 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As this compound is a stable isotope-labeled compound, the primary concern for its disposal lies in the chemical properties of Phenylbutazone itself, rather than any radiological hazard.[1][] Phenylbutazone is a nonsteroidal anti-inflammatory agent (NSAID) and a known hepatotoxin.[3] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Phenylbutazone is classified as a hazardous substance.[4][5][6] It is crucial to handle this compound and its waste with appropriate safety measures.
Summary of Hazards for Phenylbutazone:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][5][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4][5][6] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][6] |
Personal Protective Equipment (PPE): Before handling this compound or its waste, it is imperative to wear appropriate personal protective equipment (PPE).[5][7]
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye and face protection.[7]
-
Lab Coat: A protective lab coat is essential.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use respiratory protection.[4]
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as hazardous chemical waste.[5][6] Since Carbon-13 is a stable, non-radioactive isotope, no additional precautions for radioactivity are necessary.[1][]
Step 1: Waste Segregation
-
Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.[1]
-
Segregate it as hazardous chemical waste.
Step 2: Container Selection and Labeling
-
Select a compatible, leak-proof container for the waste.[8] The container should be able to be securely sealed.
-
Attach a "HAZARDOUS WASTE" label to the container.[8]
-
On the label, clearly identify the contents, including:
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA should be in a well-ventilated area, away from incompatible materials.[5][6]
-
Ensure the container is kept closed except when adding waste.
Step 4: Disposal Request and Pickup
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting a chemical waste disposal request form.[8]
-
Do not dispose of this compound down the drain or in regular trash.[6]
Step 5: Spill and Emergency Procedures
-
In case of a spill, prevent further leakage if it is safe to do so.[7][10]
-
Avoid generating dust.[10]
-
For small spills, sweep up or vacuum the material into a suitable container for disposal.[10]
-
Ensure the area is well-ventilated.
-
Follow your institution's established emergency procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. moravek.com [moravek.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylbutazone-(diphenyl-13C12) SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. merck.com [merck.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. ehs.colostate.edu [ehs.colostate.edu]
- 10. merck.com [merck.com]
Personal protective equipment for handling Phenylbutazone-13C12
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Phenylbutazone-13C12. The following procedural guidance is designed to ensure the safe handling of this potent compound from receipt to disposal.
1. Hazard Identification and Occupational Exposure Band
This compound is a stable isotope-labeled form of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). While not radioactive, it is a potent compound and should be handled with care. The primary hazards associated with Phenylbutazone include:
Based on available safety data for Phenylbutazone formulations, it is classified under Occupational Exposure Band (OEB) 3 .[4] This corresponds to a substance with a moderate to high level of potency and requires specific handling procedures to minimize exposure.
| Parameter | Value | Reference |
| Occupational Exposure Band (OEB) | 3 | [4] |
| Time-Weighted Average (TWA) | 30 µg/m³ | [4] |
| Wipe Limit | 300 µ g/100 cm² | [4] |
2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
-
Respiratory Protection : A respirator is not typically required for routine use under adequate ventilation.[2] However, for tasks with a higher risk of aerosol or dust generation, or if ventilation is inadequate, a respirator with a particulate filter is recommended.[4][5]
-
Eye and Face Protection : Wear safety glasses with side shields or goggles.[6] A face shield may be necessary for operations with a high splash potential.
-
Skin and Body Protection :
-
Gloves : Chemical-resistant gloves are required.[4] The breakthrough time of the glove material should be considered. It is recommended to change gloves frequently.[4]
-
Lab Coat/Gown : A lab coat or gown should be worn to protect street clothing.
-
Protective Clothing : For larger scale operations or where significant exposure is possible, impervious protective clothing such as aprons or boots may be necessary.[5]
-
-
Hand Washing : Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4]
3. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
3.1. Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled with the compound name, lot number, and any hazard warnings.
-
Wear appropriate PPE (gloves and lab coat) when handling the package.
3.2. Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be secure and accessible only to authorized personnel.[2]
-
Keep the container tightly closed to prevent contamination and exposure.[6]
3.3. Weighing and Aliquoting
-
All handling of the solid compound, especially weighing and aliquoting, must be performed in a ventilated enclosure such as a chemical fume hood to minimize inhalation exposure.[6]
-
Full PPE, as described in Section 2, is mandatory during these operations.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use.
3.4. Experimental Use
-
Follow established and approved laboratory protocols for the specific experiment.
-
Take measures to minimize the generation of dusts or aerosols.
-
Ensure that all personnel in the vicinity are aware of the hazards of the compound being used.
4. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
-
Disposal Procedure :
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
